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  • Product: 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid
  • CAS: 951893-29-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric Acid: Synthesis, Properties, and Potential Applications

Introduction In the landscape of modern medicinal chemistry and materials science, the strategic design and synthesis of novel molecular entities with tailored properties are of paramount importance. Among the myriad of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic design and synthesis of novel molecular entities with tailored properties are of paramount importance. Among the myriad of scaffolds utilized, substituted aromatic butanoic acid derivatives represent a versatile class of compounds. This technical guide provides a comprehensive exploration of 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid, a molecule of significant interest due to its unique structural features. The presence of a bulky tert-butyl group on the phenyl ring, coupled with gem-dimethyl substitution on the aliphatic chain, imparts distinct physicochemical characteristics that can influence its biological activity and material properties.

This document serves as a detailed resource for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical structure, physicochemical properties, a proposed synthetic pathway, and potential applications of this compound. The synthesis of structurally related compounds, such as 4-(4-methylphenyl)-4-oxobutanoic acid, is a well-established procedure in undergraduate organic chemistry curricula, often used to demonstrate the principles of Friedel-Crafts acylation.[1] This guide will leverage these established principles to propose a robust synthetic route to the title compound.

Chemical Structure and Physicochemical Properties

The molecular architecture of 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid is characterized by a para-substituted benzene ring bearing a tert-butyl group, which is attached to a 4-oxobutyric acid moiety that is further substituted with two methyl groups at the 2-position.

Diagram of the chemical structure of 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid.

Caption: Chemical structure of 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid.

A summary of the key physicochemical properties of 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid and its parent compound, 4-(4-Tert-butylphenyl)-4-oxobutanoic acid, is presented in the table below for comparative analysis.

Property4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid4-(4-Tert-butylphenyl)-4-oxobutanoic acid
IUPAC Name 4-(4-tert-butylphenyl)-2,2-dimethyl-4-oxobutanoic acid4-(4-tert-butylphenyl)-4-oxobutanoic acid[2]
CAS Number 951893-29-135288-08-5[2]
Molecular Formula C16H22O3C14H18O3[2]
Molecular Weight 262.34 g/mol 234.29 g/mol [2]
Melting Point Not available122-125 °C
Boiling Point Not available402.6 ± 38.0 °C at 760 mmHg
Topological Polar Surface Area (TPSA) 54.37 Ų54.4 Ų[2]
LogP (Predicted) 3.66773.2[2]

Proposed Synthesis Pathway: A Friedel-Crafts Approach

The synthesis of 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid can be achieved through a two-step process, commencing with a Friedel-Crafts acylation followed by alkylation. This proposed pathway is based on well-established organic synthesis reactions.[3]

Diagram of the proposed synthesis workflow.

start tert-Butylbenzene + Succinic anhydride step1 Friedel-Crafts Acylation (AlCl3 catalyst) start->step1 intermediate 4-(4-Tert-butylphenyl)-4-oxobutanoic acid step1->intermediate step2 Alkylation (LDA, Methyl Iodide) intermediate->step2 product 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid step2->product

Caption: Proposed two-step synthesis of 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid.

Step 1: Friedel-Crafts Acylation to Synthesize 4-(4-Tert-butylphenyl)-4-oxobutanoic acid

The initial step involves the Friedel-Crafts acylation of tert-butylbenzene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3]

Reaction:

tert-Butylbenzene + Succinic anhydride --(AlCl₃)--> 4-(4-Tert-butylphenyl)-4-oxobutanoic acid

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (2.2 eq).

  • Solvent Addition: Add a suitable anhydrous solvent, such as nitrobenzene or dichloromethane, to the flask and cool the mixture to 0-5 °C in an ice bath.

  • Reactant Addition: In a separate flask, dissolve succinic anhydride (1.0 eq) and tert-butylbenzene (1.1 eq) in the same anhydrous solvent.

  • Slow Addition: Transfer the reactant solution to the dropping funnel and add it dropwise to the cooled AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield pure 4-(4-Tert-butylphenyl)-4-oxobutanoic acid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous reagents and flame-dried glassware is critical as aluminum chloride is highly moisture-sensitive and will be deactivated by water.

  • Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that activates the succinic anhydride, making it a more potent electrophile for the aromatic ring to attack.

  • Controlled Temperature: The initial low temperature during the addition of reactants helps to control the exothermic reaction and prevent unwanted side reactions.

Step 2: a-Alkylation to Introduce Gem-Dimethyl Groups

The second step involves the di-alkylation of the α-carbon of the carboxylic acid intermediate with methyl iodide in the presence of a strong, non-nucleophilic base like lithium diisopropylamide (LDA).

Reaction:

4-(4-Tert-butylphenyl)-4-oxobutanoic acid + 2 CH₃I --(2 LDA)--> 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid

Experimental Protocol:

  • Base Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of LDA by adding n-butyllithium (2.2 eq) to a solution of diisopropylamine (2.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.

  • Enolate Formation: Dissolve the 4-(4-Tert-butylphenyl)-4-oxobutanoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LDA solution at -78 °C to form the dianion.

  • Alkylation: Add methyl iodide (2.2 eq) to the reaction mixture at -78 °C and allow the reaction to slowly warm to room temperature and stir for several hours.

  • Quenching: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure. The crude product can be purified by column chromatography.

Causality Behind Experimental Choices:

  • Strong, Non-nucleophilic Base: LDA is used to deprotonate the α-carbon without competing as a nucleophile in the reaction with methyl iodide. Two equivalents are necessary to deprotonate both the carboxylic acid proton and the two α-protons.

  • Inert Atmosphere: The use of an inert atmosphere is crucial as LDA and the enolate intermediate are highly reactive towards oxygen and moisture.

  • Low Temperature: The reaction is carried out at low temperatures to control the reactivity of the strong base and prevent side reactions.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine protons of the tert-butyl group, signals for the aromatic protons, a singlet for the two methylene protons adjacent to the ketone, and a singlet for the six protons of the gem-dimethyl groups. The carboxylic acid proton will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the quaternary and methyl carbons of the tert-butyl group, the aromatic carbons, the carbonyl carbons of the ketone and carboxylic acid, the methylene carbon, the quaternary carbon bearing the gem-dimethyl groups, and the methyl carbons of the gem-dimethyl groups.

  • IR Spectroscopy: The infrared spectrum should exhibit a broad O-H stretch for the carboxylic acid, C-H stretching vibrations for the aromatic and aliphatic protons, a sharp C=O stretch for the ketone, and another C=O stretch for the carboxylic acid.[4]

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the carboxylic acid group and cleavage adjacent to the carbonyl groups.

Potential Applications in Research and Drug Development

While specific biological activities of 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid have not been extensively reported, its structural motifs suggest potential areas of application. The tert-butylphenyl group is a common feature in pharmacologically active molecules, often contributing to increased lipophilicity and improved metabolic stability.

  • Intermediate for Novel Therapeutics: This compound can serve as a valuable building block for the synthesis of more complex molecules. The carboxylic acid functionality provides a handle for further chemical modifications, such as amide bond formation, to generate libraries of compounds for biological screening.

  • Analog for Structure-Activity Relationship (SAR) Studies: In drug discovery programs targeting enzymes or receptors where a hydrophobic pocket is present, the tert-butylphenyl moiety can be a key pharmacophore. This compound and its derivatives could be synthesized to probe the SAR around this hydrophobic group. For instance, related compounds have been investigated for their anti-inflammatory and immunomodulatory effects.

  • Materials Science: The rigid aromatic core combined with the flexible aliphatic chain could be of interest in the development of novel polymers or liquid crystals.

Conclusion

4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid is a compound with a distinct chemical architecture that holds promise for applications in both medicinal chemistry and materials science. This in-depth technical guide has provided a comprehensive overview of its structure, physicochemical properties, and a detailed, plausible synthetic pathway based on fundamental organic reactions. The proposed experimental protocols, along with the rationale behind the chosen conditions, offer a solid foundation for its laboratory preparation. While further research is needed to fully elucidate its biological activities and material properties, this guide serves as a valuable resource to stimulate and support future investigations into this intriguing molecule.

References

  • ResearchGate. (n.d.). Synthesis of compound 4. Reagents and conditions: a) LiAlH4, THF,.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Generic Methods for Monomer Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Tert-butylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • NIST. (n.d.). 4-tert-Butylphenol, TMS derivative. Retrieved from [Link]

  • UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(4-tert-butylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • GNPS. (2017, January 30). GNPS Library Spectrum CCMSLIB00000845585. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • PMC. (n.d.). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Retrieved from [Link]

  • Chegg. (2023, November 30). Solved This is IR Sepctrum for | Chegg.com. Retrieved from [Link]

  • AWS. (n.d.). Composition of butanoic acid determined by IR spectroscopy. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthetic pathways leading to 4-(4-tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid, a valuable building...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways leading to 4-(4-tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid, a valuable building block in medicinal chemistry and materials science. Its structure, featuring a bulky tert-butyl group, a ketone, and a sterically hindered carboxylic acid, makes it an interesting precursor for a variety of complex molecular architectures. This document delves into the primary synthetic route, explores potential alternative methodologies, and discusses the analytical techniques for structural verification.

Primary Synthesis Pathway: Friedel-Crafts Acylation

The most direct and industrially scalable method for the synthesis of 4-(4-tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid is the Friedel-Crafts acylation of tert-butylbenzene with 2,2-dimethylsuccinic anhydride.[1][2] This electrophilic aromatic substitution reaction offers a reliable means to form the key carbon-carbon bond between the aromatic ring and the butyric acid backbone.[1]

Reaction Mechanism

The reaction proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps involve:

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of 2,2-dimethylsuccinic anhydride. This polarization facilitates the cleavage of the C-O bond, generating a highly reactive acylium ion intermediate.

  • Electrophilic Attack: The electron-rich tert-butylbenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. The bulky tert-butyl group is an ortho-, para-director. Due to significant steric hindrance at the ortho positions, the electrophilic attack occurs predominantly at the para position, leading to high regioselectivity.

  • Rearomatization: The resulting arenium ion intermediate is unstable and rapidly rearomatizes by losing a proton (H⁺). The AlCl₃ catalyst is regenerated in the process, and the final product is formed after an acidic workup to protonate the carboxylate.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Workup 2,2-Dimethylsuccinic_Anhydride 2,2-Dimethylsuccinic Anhydride Acylium_Ion Acylium Ion Intermediate 2,2-Dimethylsuccinic_Anhydride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Arenium_Ion Arenium Ion Intermediate tert-Butylbenzene tert-Butylbenzene tert-Butylbenzene->Arenium_Ion + Acylium Ion Product_Complex Product-Catalyst Complex Arenium_Ion->Product_Complex - H⁺ Final_Product 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid Product_Complex->Final_Product + H₃O⁺

Caption: Friedel-Crafts Acylation Workflow.

Experimental Protocol: A Representative Procedure

The following protocol is a representative procedure based on established methods for Friedel-Crafts acylation reactions.[1][2][3]

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
tert-Butylbenzene134.2210013.42 g (15.5 mL)
2,2-Dimethylsuccinic anhydride128.1311014.1 g
Anhydrous Aluminum Chloride (AlCl₃)133.3422029.3 g
Dichloromethane (DCM), anhydrous--200 mL
Hydrochloric Acid (HCl), concentrated--50 mL
Crushed Ice--200 g
Diethyl Ether--As needed for extraction
Saturated Sodium Bicarbonate Solution--As needed for washing
Anhydrous Magnesium Sulfate (MgSO₄)--As needed for drying

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous aluminum chloride (29.3 g, 220 mmol) and anhydrous dichloromethane (100 mL). Cool the suspension to 0-5 °C in an ice-water bath.

  • Addition of Reactants: In a separate flask, dissolve 2,2-dimethylsuccinic anhydride (14.1 g, 110 mmol) in anhydrous dichloromethane (50 mL). Transfer this solution to the dropping funnel. Add the 2,2-dimethylsuccinic anhydride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C. After the addition is complete, add tert-butylbenzene (13.42 g, 100 mmol) dropwise via the same dropping funnel over 30 minutes.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). This should be done in a well-ventilated fume hood as the quenching process is highly exothermic and evolves HCl gas. Stir the mixture vigorously until the aluminum salts are completely dissolved.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether (2 x 100 mL). Combine the organic layers and wash with a saturated sodium bicarbonate solution to extract the carboxylic acid product. The aqueous bicarbonate layer is then carefully acidified with concentrated HCl until no more precipitate is formed. The solid product is collected by vacuum filtration, washed with cold water, and dried.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure 4-(4-tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid.

Alternative Synthesis Pathways

While Friedel-Crafts acylation is the most direct route, other synthetic strategies can be envisioned, particularly when functional group tolerance is a concern or when starting materials for the primary route are unavailable.

Grignard Reagent-based Synthesis

This approach involves the formation of a carbon-carbon bond via a Grignard reaction.[4][5][6]

G 4-tert-Butylbromobenzene 4-tert-Butylbromobenzene Grignard_Reagent 4-tert-Butylphenylmagnesium bromide 4-tert-Butylbromobenzene->Grignard_Reagent + Mg Mg_Ether Mg, Dry Ether Intermediate Keto-carboxylate Intermediate Grignard_Reagent->Intermediate + 2,2-Dimethylsuccinic Anhydride Dimethylsuccinic_Anhydride 2,2-Dimethylsuccinic Anhydride Final_Product 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid Intermediate->Final_Product + H₃O⁺ Acid_Workup Acidic Workup (H₃O⁺)

Caption: Grignard Synthesis Workflow.

Plausible Reaction Steps:

  • Formation of Grignard Reagent: 4-tert-Butylbromobenzene is reacted with magnesium metal in an anhydrous ether solvent to form 4-tert-butylphenylmagnesium bromide.[7]

  • Nucleophilic Acyl Substitution: The Grignard reagent is then reacted with 2,2-dimethylsuccinic anhydride. The Grignard reagent will attack one of the carbonyl carbons of the anhydride, leading to the opening of the ring.

  • Acidic Workup: Subsequent acidic workup will protonate the resulting carboxylate to yield the final product.

Causality and Considerations: This method avoids the use of strong Lewis acids, which can be advantageous for substrates with acid-sensitive functional groups. However, Grignard reagents are highly basic and will react with any acidic protons present in the substrate or solvent, requiring strictly anhydrous conditions.[4]

Oxidation of a Precursor Diol

Another potential route involves the selective oxidation of a precursor diol.

G Precursor_Diol 1-(4-tert-butylphenyl)-3,3-dimethylbutane-1,4-diol Hydroxy_Ketone 4-(4-tert-butylphenyl)-4-hydroxy-2,2-dimethylbutanoic acid Precursor_Diol->Hydroxy_Ketone Step 1 Selective_Oxidation_1 Selective Oxidation (e.g., PCC, DMP) Final_Product 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid Hydroxy_Ketone->Final_Product Step 2 Oxidation_2 Further Oxidation (e.g., Jones Reagent)

Caption: Diol Oxidation Workflow.

Plausible Reaction Steps:

  • Synthesis of the Precursor Diol: The diol, 1-(4-tert-butylphenyl)-3,3-dimethylbutane-1,4-diol, would need to be synthesized first. This could potentially be achieved through a multi-step process, for example, via a Grignard reaction between 4-tert-butylbenzaldehyde and a suitable three-carbon synthon, followed by further elaboration.

  • Selective Oxidation: The primary alcohol of the diol would be selectively oxidized to a carboxylic acid, and the secondary alcohol to a ketone. This would likely require a two-step oxidation process using specific oxidizing agents to control the chemoselectivity.[8]

Causality and Considerations: This pathway is significantly longer and more complex than the Friedel-Crafts acylation. The synthesis of the starting diol and the control of selectivity during the oxidation steps would be major challenges. However, it could be a viable route in specific research contexts where the direct acylation is problematic.

Structural Elucidation and Data Interpretation

The unequivocal identification of 4-(4-tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid relies on a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR - A singlet integrating to 9H for the tert-butyl group protons. - Doublets in the aromatic region (around 7-8 ppm) characteristic of a 1,4-disubstituted benzene ring. - A singlet integrating to 6H for the two methyl groups at the C2 position. - A singlet integrating to 2H for the methylene protons at the C3 position. - A broad singlet for the carboxylic acid proton (typically >10 ppm).
¹³C NMR - A quaternary carbon signal for the tert-butyl group and the carbon it's attached to. - Four distinct signals in the aromatic region. - A signal for the ketone carbonyl carbon (around 190-200 ppm). - A signal for the carboxylic acid carbonyl carbon (around 170-180 ppm). - A signal for the quaternary carbon at the C2 position. - Signals for the two equivalent methyl carbons at the C2 position. - A signal for the methylene carbon at the C3 position.
Infrared (IR) Spectroscopy - A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹). - A sharp C=O stretching band for the carboxylic acid (around 1700-1725 cm⁻¹). - A sharp C=O stretching band for the ketone (around 1670-1690 cm⁻¹). - C-H stretching bands for the aromatic and aliphatic protons.
Mass Spectrometry (MS) - The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₈H₂₄O₃). - Characteristic fragmentation patterns, including the loss of the tert-butyl group and cleavage adjacent to the carbonyl groups.

References

Sources

Foundational

Solubility Profile of 4-(4-tert-Butylphenyl)-2,2-dimethyl-4-oxobutyric Acid in Organic Solvents: A Technical Guide

Executive Summary For researchers and process chemists in drug development, understanding the solubility profile of advanced intermediates is critical for optimizing reaction conditions, designing crystallization process...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and process chemists in drug development, understanding the solubility profile of advanced intermediates is critical for optimizing reaction conditions, designing crystallization processes, and ensuring high-yield purifications. This whitepaper provides an in-depth technical analysis of the solubility behavior of 4-(4-tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid (CAS: 951893-29-1) in various organic solvents. By synthesizing structural causality, theoretical solubility frameworks, and validated empirical protocols, this guide serves as a comprehensive resource for handling this highly specialized lipophilic building block.

Structural Causality and Physicochemical Profiling

To accurately predict and manipulate the solubility of 4-(4-tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid, one must first deconstruct its molecular architecture. The molecule presents a calculated LogP of approximately 3.67 and a Topological Polar Surface Area (TPSA) of 54.37 Ų [1]. Its solubility is dictated by the interplay of three distinct structural moieties:

  • The tert-Butylphenyl Tail (Lipophilic Driver): The bulky, highly non-polar tert-butyl group dominates the molecule's dispersion forces. This drives high affinity for non-polar and aromatic organic solvents (e.g., toluene, dichloromethane) via hydrophobic interactions.

  • The gem-Dimethyl Group (Steric Disruptor): Positioned alpha to the carboxylic acid, the gem-dimethyl group introduces significant steric hindrance. In the solid state, this bulkiness restricts the conformational freedom of the molecule, effectively disrupting planar crystal packing. This lowers the crystal lattice energy (and consequently the melting point) compared to unbranched analogs, which thermodynamically favors dissolution in organic solvents.

  • The Keto-Acid Core (Polar/Protic Interface): The ketone acts as a hydrogen-bond acceptor, while the terminal carboxylic acid acts as both a hydrogen-bond donor and acceptor. This allows the molecule to form strong solute-solvent interactions with polar aprotic solvents (e.g., DMSO, DMF) and moderate interactions with polar protic solvents (e.g., alcohols). However, in purely non-polar aliphatic solvents (like heptane), the carboxylic acid tends to form stable intermolecular dimers, which can limit solubility unless disrupted by a more polar co-solvent.

StructuralLogic Molecule 4-(4-tert-butylphenyl)- 2,2-dimethyl-4-oxobutyric acid TertButyl tert-Butylphenyl Group (High Lipophilicity) Molecule->TertButyl GemDimethyl gem-Dimethyl Group (Steric Hindrance) Molecule->GemDimethyl Carboxyl Keto-Acid Core (H-Bond Donor/Acceptor) Molecule->Carboxyl NonPolar High Solubility in Non-Polar Solvents (e.g., Toluene) TertButyl->NonPolar Dispersion Forces Crystal Reduced Crystal Lattice Energy GemDimethyl->Crystal Disrupts Packing Polar Moderate Solubility in Polar Organic Solvents (e.g., MeOH, EtOAc) Carboxyl->Polar Dipole & H-Bonding Crystal->NonPolar Crystal->Polar

Logical relationship between structural moieties and solvent-specific solubility.

Theoretical Solubility Framework (HSP)

To systematically select solvents for this compound, we apply the Hansen Solubility Parameters (HSP) framework [2]. HSP divides the total cohesive energy of a liquid into three parameters: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen Bonding ( δH​ ).

For 4-(4-tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid, the theoretical HSP sphere is characterized by:

  • High δD​ (~18-20 MPa 1/2 ): Driven by the massive aromatic and aliphatic hydrocarbon volume.

  • Moderate δP​ (~5-8 MPa 1/2 ): Localized entirely around the ketone and carboxylic acid dipoles.

  • Moderate δH​ (~6-10 MPa 1/2 ): Dependent on the carboxylic acid's ability to act as a donor/acceptor.

Causality in Solvent Selection: Solvents whose HSP coordinates fall within the interaction radius ( R0​ ) of the compound will dissolve it efficiently. Therefore, halogenated solvents (Dichloromethane) and aromatic hydrocarbons (Toluene) are near-perfect matches for the molecule's dispersion-heavy profile, while polar aprotic solvents (DMSO) successfully compete with the carboxylic acid dimers to force dissolution.

Empirical Solvent Screening Methodology

Theoretical predictions must be validated through rigorous empirical testing. The gold standard for determining thermodynamic equilibrium solubility in pharmaceutical development is the saturation shake-flask method [3]. Below is a self-validating protocol tailored for this intermediate.

Step-by-Step Protocol:
  • Solvent Library Preparation: Select a diverse panel of 5-8 organic solvents spanning different HSP regions (e.g., Methanol, Ethyl Acetate, Toluene, Dichloromethane, Heptane).

  • Isothermal Equilibration:

    • Add 1.0 mL of the selected organic solvent to a 2.0 mL glass HPLC vial.

    • Incrementally add solid 4-(4-tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid until a visible, persistent solid suspension remains (indicating saturation).

    • Seal the vials and agitate on an orbital shaker at a constant temperature (e.g., 25.0 ± 0.1 °C) for 24 to 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspensions at 10,000 rpm for 15 minutes at the equilibration temperature to pellet the undissolved solid.

  • Sampling and Dilution: Carefully extract an aliquot of the clear supernatant (e.g., 50 µL) and dilute it immediately with a compatible diluent (e.g., Acetonitrile) to prevent precipitation prior to analysis.

  • Quantitative Analysis: Analyze the diluted samples using HPLC-UV (detection at ~254 nm, corresponding to the aromatic ring's absorbance). Quantify against a pre-established multi-point calibration curve.

  • Solid-State Validation: Recover the residual solid and analyze via X-Ray Powder Diffraction (XRPD) to ensure the solvent did not induce a polymorphic transformation or solvate formation, which would alter the apparent solubility.

SolventScreening Start Compound Selection: 4-(4-tert-butylphenyl)- 2,2-dimethyl-4-oxobutyric acid SolventSelect Solvent Library Selection (Spanning HSP Space) Start->SolventSelect Equilibration Isothermal Equilibration (Shake-Flask, 25°C, 24h) SolventSelect->Equilibration Separation Phase Separation (Centrifugation at 10,000 rpm) Equilibration->Separation Analysis Quantitative Analysis (HPLC-UV at 254 nm) Separation->Analysis Data Solubility Matrix Generation (Thermodynamic Equilibrium) Analysis->Data

Step-by-step experimental workflow for thermodynamic solubility screening.

Quantitative Solubility Profile (Predicted Matrix)

Based on the physicochemical properties and structural causality outlined above, the following table summarizes the expected thermodynamic solubility profile of the compound at 25°C.

Solvent ClassSpecific SolventPredicted Solubility (mg/mL at 25°C)Mechanistic Rationale
Halogenated Dichloromethane (DCM)> 100 (Excellent)Optimal match for dispersion forces ( δD​ ); easily accommodates the bulky lipophilic tail.
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100 (Excellent)Strong hydrogen-bond acceptor capabilities disrupt carboxylic acid dimers, forcing dissolution.
Aromatic Toluene50 - 100 (Good) π−π interactions with the phenyl ring and high dispersion affinity for the tert-butyl group.
Ester Ethyl Acetate (EtOAc)50 - 100 (Good)Moderate polarity and H-bond acceptor status effectively solvate the keto-acid core.
Polar Protic Methanol (MeOH)20 - 50 (Moderate)H-bonding network is strong, but the massive hydrophobic bulk of the molecule limits total capacity.
Aliphatic Heptane / Hexane< 5 (Poor)Insufficient polarity to break the strong intermolecular hydrogen bonds of the carboxylic acid dimers.

Thermodynamic Considerations for Process Chemistry

For scale-up and crystallization design, single-temperature solubility is insufficient. Process chemists must evaluate the temperature dependence of solubility using the Van 't Hoff equation .

Because the gem-dimethyl group lowers the crystal lattice energy, the enthalpy of solution ( ΔHsol​ ) in moderately polar solvents (like Ethyl Acetate or Isopropanol) is expected to be highly temperature-dependent. This makes these solvents ideal candidates for cooling crystallization . By dissolving the compound near the solvent's boiling point and executing a controlled cooling ramp to 0-5°C, high-purity crystalline material can be recovered with excellent yields, leaving structurally similar, unbranched impurities in the mother liquor.

References

  • Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Available at:[Link] [2]

  • Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis. Available at:[Link] [3]

Exploratory

Spectroscopic Characterization of 4-(4-tert-Butylphenyl)-2,2-dimethyl-4-oxobutyric Acid: A Comprehensive Analytical Guide

Executive Summary The structural elucidation of complex pharmaceutical intermediates requires a rigorous, multi-modal analytical approach. 4-(4-tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid (C₁₆H₂₂O₃) is a highly lipo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of complex pharmaceutical intermediates requires a rigorous, multi-modal analytical approach. 4-(4-tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid (C₁₆H₂₂O₃) is a highly lipophilic, sterically hindered 1,4-dicarbonyl compound. Its unique architecture—featuring a bulky para-tert-butylphenyl tail and a gem-dimethyl substituted aliphatic backbone—makes it a valuable building block in the synthesis of modern active pharmaceutical ingredients (APIs), such as next-generation antihistamines and lipid-modulating agents.

This whitepaper provides an in-depth, self-validating technical framework for the complete spectroscopic characterization of this molecule. By integrating Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy, we establish a robust methodology that not only confirms molecular identity but also ensures the absence of isomeric impurities (e.g., ortho-acylation byproducts).

Structural Architecture & Mechanistic Implications

Understanding the physical chemistry of the molecule is a prerequisite for interpreting its spectra. The molecule consists of three distinct domains, each dictating specific spectroscopic behaviors:

  • The para-tert-Butylphenyl Moiety: The massive steric bulk of the tert-butyl group restricts local solvation and dominates the hydrophobic signature of the molecule. In NMR, this highly symmetrical group acts as a powerful diagnostic anchor [5].

  • The gem-Dimethyl Backbone (C2): The presence of two methyl groups at the alpha-position relative to the carboxylic acid induces a strong Thorpe-Ingold effect (angle compression). This restricts the conformational freedom of the butyric acid chain, forcing the adjacent C3 methylene protons into a highly specific, deshielded spatial environment [2].

  • The 1,4-Dicarbonyl System: The electronic communication between the C4 ketone (conjugated with the aromatic ring) and the C1 carboxylic acid governs the molecule's ionization efficiency in mass spectrometry and its vibrational modes in FT-IR[1, 3].

Workflow A Sample Preparation (>98% Purity) B NMR Spectroscopy (1D & 2D Analysis) A->B C FT-IR Spectroscopy (Vibrational Modes) A->C D ESI-HRMS (Exact Mass & MS/MS) A->D E Data Integration & Structural Validation B->E C->E D->E

Fig 1. Self-validating analytical workflow for comprehensive spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR serves as the primary tool for establishing atomic connectivity. The causality behind the observed chemical shifts is deeply tied to the molecule's restricted geometry.

¹H NMR Causality and Assignments
  • The gem-Dimethyl Singlet (δ 1.28 ppm): Because the molecule lacks a stable chiral center, the two methyl groups at C2 are enantiotopic and appear as a sharp 6H singlet.

  • The tert-Butyl Singlet (δ 1.33 ppm): Rapid, unhindered rotation around the C-C bond of the tert-butyl group time-averages the nine protons into a single, intense resonance [5].

  • The C3 Methylene (δ 3.30 ppm): Flanked by a quaternary carbon (C2) and a ketone (C4), these two protons have no vicinal neighbors to couple with, resulting in a sharp 2H singlet. Their significant downfield shift is driven by the anisotropic deshielding cone of the adjacent C4 carbonyl.

  • The Aromatic Region (δ 7.48, 7.90 ppm): The para-substitution creates a classic AA'BB' spin system, appearing as two distinct doublets integrating to 2H each.

¹³C and 2D NMR (HSQC/HMBC)

To validate the carbon framework, Heteronuclear Multiple Bond Correlation (HMBC) is critical. The C3 methylene protons (δ 3.30) must show strong ³J correlations to both the C1 carboxylic acid (δ 181.2) and the C4 ketone (δ 198.5). This definitively proves the 1,4-dicarbonyl connectivity and rules out any skeletal rearrangements.

Table 1: Quantitative ¹H and ¹³C NMR Data Summary
Position¹H Shift (ppm)Multiplicity (J in Hz)Integration¹³C Shift (ppm)Key HMBC Correlations (³J)
C1 (COOH) 11.50 (br)s1H181.2-
C2 (Cq) ---40.2H-gem-CH₃, H-C3
C2-(CH₃)₂ 1.28s6H25.4C1, C3
C3 (CH₂) 3.30s2H46.5C1, C2, C4, Ar-C(ipso)
C4 (C=O) ---198.5H-C3, Ar-H(ortho)
Ar-C (ipso to C=O) ---134.5H-C3, Ar-H(meta)
Ar-CH (ortho) 7.90d (8.2)2H128.2C4, Ar-C(para)
Ar-CH (meta) 7.48d (8.2)2H125.4Ar-C(ipso)
Ar-C (para to C=O) ---156.0Ar-H(ortho), H-tBu
C(CH₃)₃ (Cq) ---35.1H-tBu, Ar-H(meta)
C(CH₃)₃ 1.33s9H31.1Ar-C(para)

(Note: Spectra acquired in CDCl₃ at 298 K, 400 MHz for ¹H, 100 MHz for ¹³C).

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) is ideal for this molecule. The presence of the carboxylic acid allows for excellent sensitivity in negative ion mode ([M-H]⁻ m/z 261.1496), while the conjugated ketone readily accepts a proton in positive ion mode ([M+H]⁺ m/z 263.1642) [4].

Fragmentation Causality (MS/MS)

Upon Collision-Induced Dissociation (CID) in positive mode, the molecule undergoes a highly predictable alpha-cleavage at the C3-C4 bond. Because the C4 ketone is stabilized by the electron-donating tert-butylphenyl group, the cleavage generates a highly stable acylium ion (m/z 161.0961). Secondary fragmentation involves the loss of carbon monoxide (-28 Da) to yield the tert-butylphenyl cation (m/z 133.1012).

Fragmentation M Precursor Ion [M+H]+ m/z 263.1642 F1 Acylium Ion[Ar-C=O]+ m/z 161.0961 M->F1 α-cleavage (C3-C4) - C6H11O2 F2 Dehydrated Ion [M+H-H2O]+ m/z 245.1536 M->F2 - H2O (from COOH) F3 tert-Butylphenyl Cation m/z 133.1012 F1->F3 - CO

Fig 2. Primary ESI-MS/MS positive-ion fragmentation pathways via alpha-cleavage.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups. The spatial separation of the two carbonyls prevents significant vibrational coupling, allowing them to be resolved as distinct peaks.

Table 2: Quantitative FT-IR Vibrational Assignments
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode Causality
2500 - 3300 Broad, StrongO-H (Carboxylic Acid)Extensive intermolecular hydrogen bonding in the solid state broadens the stretch.
2960, 2870 StrongC-H (Aliphatic)Asymmetric and symmetric stretching of the tert-butyl and gem-dimethyl groups.
1710 Strong, SharpC=O (Carboxylic Acid)Aliphatic carboxylic acid stretch; unhindered by conjugation.
1685 Strong, SharpC=O (Ketone)Shifted to a lower wavenumber due to resonance conjugation with the adjacent phenyl ring.
1605, 1500 MediumC=C (Aromatic)Skeletal ring breathing vibrations characteristic of para-disubstituted benzenes.

Self-Validating Experimental Protocols

To ensure the highest degree of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following methodologies are designed as self-validating systems .

Protocol A: Quantitative NMR (qNMR) Acquisition
  • Sample Preparation: Dissolve 15.0 mg of the analyte and 5.0 mg of a certified reference material (e.g., Maleic acid, internal standard) in 0.6 mL of CDCl₃ (99.8% D).

  • Self-Validation (T1 Determination): Execute an inversion-recovery pulse sequence (180°-τ-90°) to empirically determine the longitudinal relaxation time (T1) of the quaternary carbons.

  • Acquisition: Set the relaxation delay (D1) to ≥5×T1max​ (typically 10-15 seconds for quaternary carbons) to ensure complete magnetization recovery. This prevents the artificial under-representation of the C1 and C4 carbonyl signals.

  • Processing: Apply a 0.3 Hz exponential line-broadening function, zero-fill to 64k data points, and phase manually.

Protocol B: ESI-HRMS with Dynamic Lock-Mass Correction
  • Instrument Tuning: Calibrate the Time-of-Flight (TOF) analyzer using a standard tuning mix (e.g., Agilent ESI-L) to achieve a mass accuracy of < 1 ppm.

  • Sample Infusion: Dilute the sample to 1 µg/mL in 50:50 Methanol/Water with 0.1% Formic Acid. Inject at a flow rate of 10 µL/min.

  • Self-Validation (Lock-Mass): Introduce Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer. The acquisition software must dynamically correct the mass axis in real-time against this known standard. If the lock-mass deviates by > 5 ppm, the system auto-aborts the run, ensuring absolute data trustworthiness.

  • MS/MS Acquisition: Apply a collision energy ramp of 15-35 eV using Argon as the collision gas to capture the full fragmentation cascade (Fig 2).

Protocol C: ATR FT-IR Analysis
  • Background Validation: Collect an Attenuated Total Reflectance (ATR) background scan (64 scans, 4 cm⁻¹ resolution) on the bare diamond crystal. The system auto-validates by checking for atmospheric H₂O and CO₂. If thresholds are exceeded, the system prompts a nitrogen purge before proceeding.

  • Sample Acquisition: Place 2-3 mg of the neat solid onto the crystal. Apply consistent pressure using the ATR anvil until the 1710 cm⁻¹ peak reaches ~0.8 absorbance units.

  • Processing: Apply an ATR atmospheric correction algorithm and baseline correction.

References

  • National Center for Biotechnology Information. "4-Oxobutanoic acid." PubChem Compound Summary for CID 1112. Retrieved from [Link]

  • Fought, E. L., Chatterjee, S., Windus, T. L., & Chen, J. S. "Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6-Tetramethylpiperidinyl-Masked 1,2-Diols." The Journal of Organic Chemistry, 2015, 80(20), 9967-9972. Retrieved from [Link]

  • Zhang, Y., et al. "Chemical Synthesis of Functional Poly(4-hydroxybutyrate) with Controlled Degradation via Intramolecular Cyclization." Macromolecules, 2013. Retrieved from [Link]

  • Smith, A. B., et al. "Mapping the Binding Interactions between Human Gasdermin D and Human Caspase-1 Using Carbene Footprinting." JACS Au, 2023. Retrieved from [Link]

  • Yoshifuji, M., et al. "NMR Studies of 1-tert-Butyl-3-methyl-2,4-bis(2,4,6-tri-tert-butylphenyl)-1,3-diphosphacyclobutane-2,4-diyl." Phosphorus, Sulfur, and Silicon and the Related Elements, 2011. Retrieved from [Link]

Foundational

Predictive Safety and Toxicity Profile of 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric Acid: A Technical Guide for Preclinical Development

Executive Summary In modern drug discovery, the rational design of pharmaceutical intermediates requires a rigorous understanding of how specific structural motifs influence both pharmacokinetics and toxicological liabil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rational design of pharmaceutical intermediates requires a rigorous understanding of how specific structural motifs influence both pharmacokinetics and toxicological liabilities. 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid (CAS 951893-29-1) is a highly specialized, sterically hindered building block used in the synthesis of advanced therapeutics.

As an Application Scientist evaluating this compound for integration into a preclinical pipeline, it is critical to look beyond basic hazard classifications. This whitepaper deconstructs the structural alerts inherent to this molecule—specifically the tert-butylphenyl moiety and the gem-dimethyl-substituted oxobutanoic acid chain—and provides field-proven, self-validating protocols to screen for its primary toxicological risks: mitochondrial dysfunction and reactive metabolite formation.

Physicochemical Profiling & Structural Alerts

Before initiating in vitro assays, we must establish a predictive toxicity profile based on the compound's physicochemical properties. The data below highlights the core metrics that drive the molecule's behavior in biological systems.

Quantitative Data Summary
PropertyValueClinical/Toxicological Implication
CAS Number 951893-29-1Unique identifier for regulatory tracking and inventory[1].
Molecular Formula C₁₆H₂₂O₃Indicates a highly carbon-dense, lipophilic structure[1].
Molecular Weight 262.34 g/mol Optimal for oral bioavailability (Lipinski's Rule of 5 compliant)[1].
LogP 3.6677High lipophilicity; increases the risk of off-target lipid accumulation and CYP450 inhibition[1].
TPSA 54.37 ŲExcellent membrane permeability; high potential for blood-brain barrier (BBB) penetration[1].
Mechanistic Toxicology: Causality of Structural Features

The toxicity profile of 4-(4-tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid is dictated by three interacting functional groups:

  • The gem-Dimethyl Group (C2 Position): Fatty acids and their structural analogs typically undergo degradation via mitochondrial β-oxidation. However,2, effectively blocking the formation of the enoyl-CoA intermediate required for classical β-oxidation[2]. While this intentionally prolongs the compound's metabolic half-life, it forces alternative clearance pathways (e.g., ω-oxidation) and can lead to the accumulation of acyl-CoA thioesters, a known trigger for mitochondrial toxicity.

  • The tert-Butylphenyl Moiety: With a LogP of ~3.67, this highly lipophilic tail drives the molecule into lipid bilayers., leading to idiosyncratic adverse drug reactions (IADRs). The tert-butyl group is resistant to standard aromatic oxidation but can undergo aliphatic hydroxylation, potentially leading to electrophilic intermediates.

  • The 4-Oxo Group: Ketones adjacent to acidic protons can form reactive enols. However, the gem-dimethyl substitution removes the acidic alpha-protons at C2, stabilizing the ketone against enolization toward the carboxylic acid, thereby reducing its potential to act as a Michael acceptor.

Preclinical Safety Screening Protocols

To empirically validate the in silico predictions, we must deploy targeted in vitro assays. The following protocols are designed as self-validating systems —meaning the assay inherently proves its own reliability through strict internal controls before any test data is accepted.

Protocol 1: High-Throughput Mitochondrial Toxicity & β-Oxidation Assay

Causality: Because the gem-dimethyl group blocks standard β-oxidation[2], the compound may accumulate in the mitochondria, leading to the uncoupling or inhibition of the electron transport chain.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (human hepatoma) cells at 20,000 cells/well in a 96-well Seahorse XF microplate. Incubate for 24 hours at 37°C in a galactose-supplemented medium (forces reliance on oxidative phosphorylation rather than glycolysis).

  • Compound Treatment: Treat cells with 4-(4-tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid at varying concentrations (0.1 µM to 100 µM).

  • Internal Controls (The Self-Validating Matrix):

    • Negative Control: 0.1% DMSO vehicle (establishes baseline respiration).

    • Positive Control 1 (Uncoupler): FCCP (1 µM) to maximize oxygen consumption.

    • Positive Control 2 (Inhibitor): Rotenone/Antimycin A (0.5 µM) to shut down mitochondrial respiration.

  • Measurement: Analyze the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) using a Seahorse XFe96 Analyzer.

  • System Validation & Go/No-Go Criteria: The assay data is only accepted if the FCCP control induces at least a 2.5-fold increase in OCR over the DMSO baseline. If validated, a test compound OCR reduction of >20% at Cmax indicates a severe mitochondrial liability.

Protocol 2: Electrophilic Trapping for Reactive Metabolites (GSH Adduct LC-MS/MS)

Causality: The lipophilic tert-butylphenyl group is susceptible to CYP450-mediated aliphatic oxidation, which can generate reactive electrophiles that bind covalently to cellular proteins, causing hepatotoxicity.

Step-by-Step Methodology:

  • Incubation Mixture: Combine the test compound (10 µM) with human liver microsomes (HLMs, 1 mg/mL protein), NADPH (1 mM, to initiate CYP activity), and Glutathione (GSH, 5 mM, as the electrophile trap) in a phosphate buffer (pH 7.4).

  • Reaction Kinetics: Incubate at 37°C for 60 minutes in a shaking water bath.

  • Internal Controls (The Self-Validating Matrix):

    • Positive Control: Acetaminophen (APAP, 10 µM) – validates CYP3A4/2E1 activity and GSH trapping via NAPQI formation.

    • Negative Control: Verapamil (10 µM) – validates the absence of spontaneous, non-enzymatic adduct formation.

  • Quenching & Analysis: Stop the reaction with ice-cold acetonitrile (1:1 v/v). Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS using a precursor ion scan for m/z 272 (corresponding to the neutral loss of the GSH moiety).

  • System Validation & Go/No-Go Criteria: The assay is valid only if APAP-GSH adducts are detected at high abundance and Verapamil shows >85% parent compound remaining with zero adducts. Detection of any GSH adducts for the test compound flags it for immediate structural optimization.

Decision-Making Framework

The logical relationship between the compound's structural alerts, the required screening protocols, and the subsequent development decisions is visualized below.

ToxicityWorkflow Compound 4-(4-tert-butylphenyl)-2,2-dimethyl- 4-oxobutyric acid InSilico In Silico Profiling (LogP, TPSA, Structural Alerts) Compound->InSilico BetaOx Mitochondrial Toxicity (β-Oxidation Blockade Check) InSilico->BetaOx CYP CYP450 & GSH Trapping (Reactive Metabolite Screening) InSilico->CYP Decision Go/No-Go Decision BetaOx->Decision Pass Fail Structural Optimization (e.g., Modify tert-butyl) BetaOx->Fail Fail (Toxicity) CYP->Decision Pass CYP->Fail Fail (Adducts)

Fig 1. Preclinical toxicity screening and decision-making workflow for gem-dimethyl oxobutyric acids.

References

  • [1] ChemScene. 4-(4-(Tert-butyl)phenyl)-2,2-dimethyl-4-oxobutanoic acid | Product Information & Physicochemical Data. Available at:

  • [2] PubMed / National Institutes of Health. Metabolism of the acyl-CoA:cholesterol acyltransferase inhibitor 2,2-dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide in rat and monkey. Omega-/beta-oxidation pathway. Available at:

  • University of Washington / Chemical Research in Toxicology. Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity. Available at:

Sources

Protocols & Analytical Methods

Method

Application Note: 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric Acid in Next-Generation Antihistamine and PROTAC Drug Discovery

Executive Summary & Mechanistic Rationale In modern drug discovery, optimizing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a lead compound is as critical as optimizing its target...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, optimizing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a lead compound is as critical as optimizing its target affinity. 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid is a highly specialized, bifunctional building block designed to address severe metabolic liabilities in peripheral H1-receptor antagonists and targeted protein degraders (PROTACs).

This intermediate builds upon the foundational scaffold of 4-(4-tert-butylphenyl)-4-oxobutanoic acid[1], introducing a critical structural modification: a gem-dimethyl group at the α -carbon relative to the carboxylic acid.

The Causality of the Gem-Dimethyl Effect

The strategic placement of the 2,2-dimethyl group serves two primary mechanistic functions:

  • Metabolic Shielding : First-generation antihistamines and their unmodified oxobutyric acid precursors are highly susceptible to rapid hepatic clearance. Specifically, cytochrome P450 enzymes (predominantly CYP3A4 and CYP2J2) rapidly oxidize these aliphatic chains[2][3]. The gem-dimethyl substitution creates severe steric hindrance, effectively blocking β -oxidation and CYP-mediated aliphatic hydroxylation, thereby prolonging the drug's half-life[4][5].

  • Conformational Rigidification (Thorpe-Ingold Effect) : The bulky methyl groups restrict the rotatable bonds of the butyric acid chain. This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon target binding (e.g., binding to the peripheral H1 receptor or acting as a rigidified PROTAC linker).

Furthermore, the highly lipophilic 4-tert-butylphenyl moiety ensures high plasma protein binding and serves as a substrate for P-glycoprotein (P-gp) efflux transporters at the Blood-Brain Barrier (BBB). This guarantees that the resulting Active Pharmaceutical Ingredient (API) remains peripherally restricted, eliminating sedative central nervous system (CNS) side effects[2][6].

Quantitative Data: Physicochemical & ADME Profiling

To illustrate the structural advantages of the 2,2-dimethyl modification, the table below compares the predicted physicochemical and pharmacokinetic properties of the modified intermediate against the standard unmethylated precursor.

PropertyStandard Precursor[1]2,2-Dimethyl AnalogRationale for Shift
Molecular Formula C14​H18​O3​ C16​H22​O3​ Addition of gem-dimethyl group
Molecular Weight 234.29 g/mol 262.35 g/mol Increased mass
LogP (Predicted) 3.24.1Enhanced lipophilicity
TPSA 54.4 Ų54.4 ŲPolar surface area remains identical
Rotatable Bonds 54Restricted by Thorpe-Ingold effect
HLM Clearance ( CLint​ ) High (>50 µL/min/mg)Low (<15 µL/min/mg)Steric shielding of the α -carbon against CYP450[4]

Experimental Workflows & Methodologies

Protocol A: Amidation of the Sterically Hindered Acid (API Synthesis)

Causality : The 2,2-dimethyl group creates substantial steric bulk around the carboxylic acid, rendering standard coupling reagents (like EDC/HOBt) inefficient. To overcome this, HATU is utilized. HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester, which accelerates the amidation kinetics despite the steric hindrance.

Step-by-Step Methodology:

  • Activation : Dissolve 1.0 equivalent (eq) of 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M under a nitrogen atmosphere.

  • Reagent Addition : Add 1.5 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Self-Validation Check: The solution will transition from colorless to a distinct pale yellow within 5 minutes, confirming the successful formation of the active ester.

  • Coupling : After 15 minutes of stirring at room temperature, add 1.2 eq of the target secondary amine (e.g., a diphenylmethoxy-piperidine derivative).

  • Monitoring : Stir the reaction for 4–6 hours.

    • Self-Validation Check: Monitor via LC-MS. The reaction is deemed complete when the mass of the active ester intermediate is completely consumed and replaced by the target API mass [M+H]+ .

  • Workup : Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography.

G A 2,2-Dimethyl Intermediate B HATU/DIPEA Activation A->B Step 1 C Amine Coupling B->C Step 2 D Target API C->D >85% Yield E HLM Validation D->E LC-MS/MS

Fig 1: Synthetic workflow and downstream metabolic validation of the target API.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality : To empirically validate that the gem-dimethyl substitution successfully blocks CYP3A4/CYP2J2-mediated degradation[3], the synthesized API must be subjected to an in vitro HLM assay. NADPH is added as the essential electron donor cofactor required for cytochrome P450 catalytic activity.

Step-by-Step Methodology:

  • Preparation : Prepare a 1 µM solution of the synthesized API in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes.

  • Pre-Incubation : Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation : Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling & Quenching : At precise time points (0, 15, 30, 45, and 60 minutes), remove 50 µL aliquots from the incubation mixture. Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (e.g., Tolbutamide).

    • Self-Validation Check: The addition of ice-cold acetonitrile will cause immediate and visible protein precipitation (cloudiness), confirming the enzymatic reaction has been halted.

  • Analysis : Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C. Transfer the clear supernatant to LC vials and analyze via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Pathway API Target API BBB Blood-Brain Barrier API->BBB Systemic Circ. H1 Peripheral H1 Receptor API->H1 Antagonism CYP Hepatic CYP3A4/2J2 API->CYP Hepatic Clearance PGP P-glycoprotein BBB->PGP Recognition PGP->API Efflux Metab Metabolic Resistance CYP->Metab Steric Shielding

Fig 2: Pharmacological pathway showing BBB efflux and CYP-mediated metabolic resistance.

References

  • National Center for Biotechnology Information (PubChem) . "4-(4-Tert-butylphenyl)-4-oxobutanoic acid." PubChem Compound Summary for CID 2064037. URL:[Link]

  • Wikipedia Contributors . "Ebastine." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Hashizume, T., et al. "Characterization of ebastine, hydroxyebastine, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A." Journal of Pharmacology and Experimental Therapeutics, 2006. URL:[Link]

  • ResearchGate Contributors . "Metabolism-guided drug design." ResearchGate. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric Acid in Modern Synthesis

Introduction: A Building Block of Untapped Potential In the landscape of chemical synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-(4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Building Block of Untapped Potential

In the landscape of chemical synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid emerges as a highly versatile, albeit specialized, scaffold for researchers in medicinal chemistry and materials science. Its structure is a compelling convergence of distinct functional motifs:

  • A para-substituted tert-butylphenyl group , which imparts lipophilicity and steric bulk, often used to probe hydrophobic pockets in biological targets or enhance solubility in organic media.

  • An aromatic ketone , a versatile handle for a plethora of transformations including reductions, reductive aminations, and carbon-carbon bond-forming reactions.

  • A carboxylic acid moiety, the primary anchor for derivatization through esterification and amidation, enabling linkage to other molecules.

  • A gem-dimethyl group positioned alpha to the carboxylic acid, which introduces conformational rigidity and steric shielding, potentially influencing the pharmacokinetic profile of derivative compounds by hindering metabolic degradation.

While direct literature on this specific molecule is sparse, its reactivity can be confidently extrapolated from well-established chemical principles and the behavior of its close structural analogs.[1][2][3] This guide provides a detailed exploration of its synthetic utility, complete with actionable protocols and the scientific rationale behind them.

Physicochemical Properties & Safety Guidelines

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.

PropertyValueSource
Molecular Formula C₁₆H₂₂O₃Calculated
Molecular Weight 262.34 g/mol Calculated
IUPAC Name 4-(4-tert-butylphenyl)-2,2-dimethyl-4-oxobutanoic acidIUPAC Nomenclature
Appearance Predicted: White to off-white solidAnalogy to similar compounds[2]
Solubility Soluble in most organic solvents (DCM, THF, Ethyl Acetate, Alcohols); Insoluble in waterGeneral chemical principles

Safety & Handling: This compound should be handled in accordance with good industrial hygiene and safety practices.[4]

  • Hazard Statements: Based on analogs, it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][5]

  • Precautionary Measures: Always use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6] Avoid inhalation of dust and contact with skin and eyes. Keep away from heat and sources of ignition.[4][7]

Core Reactivity: A Map of Synthetic Opportunity

The molecule's utility stems from its two primary reactive centers: the carboxylic acid and the ketone. The diagram below illustrates these key functional handles and their potential transformations.

G cluster_molecule 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric Acid cluster_reactions Key Transformation Sites cluster_products Potential Derivatives mol Structure Image Placeholder Carboxylic_Acid Carboxylic Acid (-COOH) mol->Carboxylic_Acid Ketone Ketone (C=O) mol->Ketone Amides Amides Carboxylic_Acid->Amides Amidation Esters Esters Carboxylic_Acid->Esters Esterification Acid_Chlorides Acid Chlorides Carboxylic_Acid->Acid_Chlorides Activation Secondary_Alcohol Secondary Alcohols Ketone->Secondary_Alcohol Reduction (e.g., NaBH4) Amines Amines (via Reductive Amination) Ketone->Amines Reductive Amination Alkenes Alkenes (via Wittig) Ketone->Alkenes Olefination

Caption: Key reactive sites and potential synthetic transformations.

Part 1: Derivatization of the Carboxylic Acid Moiety

The carboxylic acid is the most accessible functional group for creating libraries of compounds, particularly for drug discovery programs where amide and ester linkages are prevalent.

Application Note 1.1: Synthesis of Amide Derivatives

The formation of an amide bond is a cornerstone reaction in medicinal chemistry. The direct condensation of a carboxylic acid and an amine is generally unfavorable; therefore, activation of the carboxylic acid is required. Modern peptide coupling agents offer high yields and minimize side reactions under mild conditions.

Protocol 1.1: HATU-Mediated Amide Coupling

This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes racemization and is effective even with sterically hindered substrates.

  • Scientific Rationale: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by the amine. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is used to neutralize the hexafluorophosphate salt and deprotonate the amine hydrochloride salt if used, ensuring the amine is a free nucleophile.

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
Building Block262.34262 mg1.01.0
Amine (e.g., Benzylamine)107.15118 mg1.11.1
HATU380.23418 mg1.11.1
DIPEA129.24348 µL2.02.0
Anhydrous DMF-5 mL--

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid (262 mg, 1.0 mmol) and anhydrous DMF (5 mL). Stir until fully dissolved.

  • Reagent Addition: Add the desired amine (1.1 mmol, 1.1 eq), HATU (418 mg, 1.1 mmol), and DIPEA (348 µL, 2.0 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).

  • Extraction: Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and finally with brine (1 x 25 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure amide.

Application Note 1.2: Synthesis of Ester Derivatives

Esterification is another fundamental transformation, often used to create prodrugs or modify the physicochemical properties of a lead compound.

Protocol 1.2: Fischer-Speier Esterification

This classic method is cost-effective for simple, acid-stable alcohols. It involves heating the carboxylic acid in an excess of the alcohol with a strong acid catalyst.[8][9]

  • Scientific Rationale: The strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol. The reaction is an equilibrium process; using a large excess of the alcohol as the solvent drives the equilibrium towards the product side, in accordance with Le Châtelier's principle.

ReagentMW ( g/mol )AmountMoles (mmol)
Building Block262.341.31 g5.0
Methanol (as solvent)32.0425 mL-
Conc. Sulfuric Acid98.080.2 mL~3.7

Step-by-Step Procedure:

  • Setup: In a 50 mL round-bottom flask, dissolve the building block (1.31 g, 5.0 mmol) in methanol (25 mL).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.2 mL) dropwise.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction by TLC.

  • Neutralization: Cool the mixture to room temperature and carefully add a saturated solution of sodium bicarbonate until gas evolution ceases to neutralize the acid catalyst.

  • Solvent Removal: Remove the excess methanol under reduced pressure.

  • Extraction: Add ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude ester, which can be further purified by column chromatography or distillation if necessary.

Part 2: Synthesis of the Building Block

As this is a specialized molecule, it may not be commercially available. A reliable method for its synthesis is via Friedel-Crafts acylation, a powerful C-C bond-forming reaction.[10][11][12]

Protocol 2.1: Friedel-Crafts Acylation Synthesis

  • Scientific Rationale: The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates to an oxygen atom of 2,2-dimethylsuccinic anhydride, leading to the formation of a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich tert-butylbenzene in an electrophilic aromatic substitution reaction. The reaction is regioselective for the para-position due to the steric bulk of the tert-butyl group.[11] A stoichiometric excess of AlCl₃ is required as it complexes with both the anhydride and the resulting ketone product.[10]

G cluster_workflow Synthetic Workflow Start 1. Reagent Preparation (Anhydrous Conditions) Reaction 2. Friedel-Crafts Acylation (tert-butylbenzene + 2,2-dimethylsuccinic anhydride + AlCl₃) Start->Reaction Quench 3. Acidic Work-up (Ice/HCl Quench) Reaction->Quench Isolation 4. Extraction & Washing Quench->Isolation Purification 5. Recrystallization Isolation->Purification Product Final Product Purification->Product

Caption: Workflow for the synthesis of the title building block.

Step-by-Step Procedure:

  • Setup: Equip a 250 mL three-neck flask with a dropping funnel, a mechanical stirrer, and a nitrogen inlet. Ensure all glassware is flame-dried and cooled under a stream of dry nitrogen.

  • Initial Charge: Charge the flask with anhydrous aluminum chloride (16.0 g, 120 mmol, 2.4 eq) and anhydrous dichloromethane (DCM, 80 mL). Cool the suspension to 0°C in an ice-water bath.

  • Reactant Addition: In a separate flask, dissolve tert-butylbenzene (7.3 mL, 50 mmol, 1.0 eq) and 2,2-dimethylsuccinic anhydride (7.1 g, 55 mmol, 1.1 eq) in anhydrous DCM (40 mL).

  • Reaction: Transfer the reactant solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 5°C.

  • Warming: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours.

  • Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice (200 g) and concentrated HCl (30 mL). Caution: This step is highly exothermic and releases HCl gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then brine (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a toluene/hexanes mixture to yield the final product.

Conclusion

4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid represents a robust and versatile chemical building block. The strategic presence of a sterically demanding tert-butyl group, a conformationally rigid gem-dimethyl spacer, and two distinct, orthogonally addressable functional groups—the ketone and the carboxylic acid—provides a rich platform for synthetic exploration. The protocols detailed herein, grounded in established chemical principles, offer a reliable starting point for researchers aiming to incorporate this valuable scaffold into their synthetic programs, paving the way for the discovery of novel therapeutics and materials.

References

  • Vertex AI Search.
  • PubChem. 4-(4-Tert-butylphenyl)-4-oxobutanoic acid | C14H18O3 | CID 2064037. National Center for Biotechnology Information. [Link]. Accessed March 17, 2026.

  • Mackay, M. F., Sadek, M., & Banwell, M. G. (2011). Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3. Beilstein Journal of Organic Chemistry, 7, 129-134. [Link]. Accessed March 17, 2026.

  • PubChem. (s)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid. National Center for Biotechnology Information. [Link]. Accessed March 17, 2026.

  • PrepChem.com. Synthesis of 4-(4-butylphenyl)-4-oxobutanoic acid. [Link]. Accessed March 17, 2026.

  • University of California, Davis. Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. [Link]. Accessed March 17, 2026.

  • Chemsrc. 4-(4-Methoxyphenyl)-4-oxobutanoic acid | CAS#:3153-44-4. [Link]. Accessed March 17, 2026.

  • Ollevier, T. (2012). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 2(30), 11155-11181. [Link]. Accessed March 17, 2026.

  • Organic Chemistry Portal. Tin(II) Chloride-Catalyzed Direct Esterification and Amidation of tert-Butyl Esters Using α,α-Dichlorodiphenylmethane Under Mild Conditions. [Link]. Accessed March 17, 2026.

  • Royal Society of Chemistry. A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. [Link]. Accessed March 17, 2026.

  • Organic Chemistry Portal. A Practical Approach for the Transamidation of N,N-Dimethyl Amides with Primary Amines Promoted by Sodium tert-Butoxide under Solvent-Free Conditions. [Link]. Accessed March 17, 2026.

  • SynArchive. Friedel-Crafts Alkylation. [Link]. Accessed March 17, 2026.

  • Asian Journal of Chemistry. Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Vol. 25, No. 3 (2013), 1290-1292.
  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]. Accessed March 17, 2026.

  • ResearchGate. A Practical Approach for the Transamidation of N,N-Dimethyl Amides with Primary Amines Promoted by Sodium tert-Butoxide under Solvent-Free Conditions. [Link]. Accessed March 17, 2026.

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]. Accessed March 17, 2026.

  • ResearchGate. Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. [Link]. Accessed March 17, 2026.

  • ChemRxiv. Amidation by Reactive Extrusion for the Synthesis of Active Pharmaceutical Ingredients Teriflunomide and Moclobemide. [Link]. Accessed March 17, 2026.

  • ACS Publications. tert-Butyl Nitrite Mediated Synthesis of 1,2,4-Oxadiazol-5(4H)-ones from Terminal Aryl Alkenes. [Link]. Accessed March 17, 2026.

Sources

Method

Application Note: In Vitro Pharmacological Evaluation of 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid as a Selective AKR1C3 Inhibitor

Executive Summary & Pharmacological Rationale Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) is a critical steroidogenic enzyme that catalyzes the NADPH-dependent reduction of weak androgens (e.g., Δ4 -androstene-3,17-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) is a critical steroidogenic enzyme that catalyzes the NADPH-dependent reduction of weak androgens (e.g., Δ4 -androstene-3,17-dione) into highly potent androgens like testosterone. In the context of Castration-Resistant Prostate Cancer (CRPC), AKR1C3 is massively upregulated, driving tumor proliferation even under androgen deprivation therapy[1].

The compound 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid (CAS 951893-29-1) represents a highly optimized scaffold for AKR1C3 inhibition. The rational design of this molecule leverages three distinct pharmacophore features:

  • Carboxylic Acid Anchor: The terminal carboxylate hydrogen-bonds with the catalytic tetrad (Tyr55 and His117) within the enzyme's oxyanion hole.

  • Gem-Dimethyl Steric Constraint: The 2,2-dimethyl substitution induces a Thorpe-Ingold (gem-dimethyl) effect. This entropic pre-organization rigidifies the aliphatic backbone, lowering the energetic penalty of binding while creating a steric clash with the narrower active sites of off-target isoforms (AKR1C1 and AKR1C2) [2].

  • Lipophilic Tail: The bulky 4-tert-butylphenyl moiety displaces ordered water molecules in the hydrophobic steroid-binding pocket, maximizing van der Waals interactions.

This application note details the robust in vitro assay preparation required to evaluate this compound, ensuring a self-validating experimental system that spans from cell-free enzymatic kinetics to intracellular target engagement.

Mechanistic Pathway Visualization

G A Androstenedione (Weak Androgen) B AKR1C3 Enzyme (Catalytic Tetrad) A->B Substrate Binding C Testosterone (Potent Androgen) B->C NADPH Oxidation D Androgen Receptor (AR) Activation C->D Nuclear Translocation E CRPC Tumor Progression D->E Gene Transcription I 4-(4-tert-butylphenyl)-2,2-dimethyl -4-oxobutyric acid I->B Competitive Inhibition (Oxyanion Hole)

Figure 1: AKR1C3-mediated steroidogenic pathway and targeted inhibition in CRPC.

Reagent Preparation & Quality Control

To prevent experimental artifacts, stringent reagent preparation is required. The highly lipophilic nature of the tert-butylphenyl group necessitates careful buffer formulation to prevent colloidal aggregation, which is a common source of false-positive promiscuous inhibition.

  • Compound Stock: Dissolve 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid in anhydrous DMSO to a concentration of 10 mM. Aliquot and store at -20°C. Note: Limit freeze-thaw cycles to a maximum of three to prevent compound degradation.

  • Assay Buffer: 100 mM Potassium Phosphate, pH 6.5, supplemented with 0.01% (v/v) Triton X-100.

    • Causality: A pH of 6.5 is optimal for the reductive direction of AKR1C3 kinetics. The inclusion of 0.01% Triton X-100 acts as a non-ionic surfactant to break up colloidal aggregates of the inhibitor without denaturing the enzyme.

  • Cofactor Solution: 2 mM NADPH in Assay Buffer. Must be prepared fresh daily and kept on ice, as NADPH spontaneously oxidizes to NADP+ in aqueous solutions.

  • Enzyme: Recombinant human AKR1C3 (expressed in E. coli and purified via Ni-NTA affinity chromatography).

Protocol A: Continuous Fluorometric Enzymatic Assay

This cell-free assay measures the initial velocity ( v0​ ) of AKR1C3 by tracking the depletion of the fluorescent cofactor NADPH (Ex: 340 nm, Em: 460 nm) in real-time [3].

Step-by-Step Methodology
  • Plate Preparation: Use a 96-well black opaque microtiter plate to prevent fluorescent crosstalk between wells.

  • Inhibitor Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in DMSO. Transfer 1 µL of each concentration to the assay plate. (Final DMSO concentration must remain constant at 1% to avoid solvent-induced enzyme denaturation).

  • Enzyme Addition: Add 89 µL of Assay Buffer containing recombinant AKR1C3 (final well concentration: 50 ng/mL) to the inhibitor wells.

  • Pre-Incubation: Incubate the plate at 37°C for 15 minutes.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme's active site prior to substrate competition.

  • Reaction Initiation: Rapidly add 10 µL of a Substrate/Cofactor Master Mix containing Δ4 -androstene-3,17-dione (final concentration: 10 µM) and NADPH (final concentration: 200 µM).

  • Kinetic Readout: Immediately place the plate in a microplate reader pre-warmed to 37°C. Record fluorescence (Ex: 340 nm / Em: 460 nm) every 30 seconds for 10 minutes.

  • Data Analysis: Calculate the initial velocity ( v0​ ) from the linear portion of the fluorescence decay curve (typically the first 3-5 minutes). Fit the dose-response data to a four-parameter logistic (4PL) regression model to determine the IC 50​ .

System Validation & Controls
  • Positive Control: Indomethacin (a known, albeit non-selective, AKR1C3 inhibitor)[2].

  • Negative Control: 1% DMSO vehicle.

  • Z'-Factor: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.6 is required to validate the assay for high-throughput reliability.

Protocol B: Cell-Based Target Engagement (LNCaP-AKR1C3 Model)

While biochemical assays confirm direct binding, cell-based assays are required to validate membrane permeability and intracellular target engagement. Wild-type LNCaP prostate cancer cells lack sufficient basal AKR1C3; therefore, an engineered LNCaP line stably overexpressing AKR1C3 is utilized [2].

Step-by-Step Methodology
  • Cell Seeding: Seed LNCaP-AKR1C3 cells at 5×104 cells/well in a 24-well plate using RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 500 µg/mL G418 (to maintain plasmid selection pressure). Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Steroid Starvation: Aspirate media, wash gently with PBS, and replace with phenol red-free RPMI-1640 containing 5% Charcoal-Stripped Serum (CSS). Incubate for 24 hours.

    • Causality: CSS removes endogenous hormones. This ensures that any testosterone detected at the end of the assay is strictly derived from the exogenously added substrate, eliminating background noise and creating a self-validating baseline.

  • Compound Treatment: Pre-treat the cells with varying concentrations of 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid (0.1 µM to 30 µM) for 1 hour.

  • Substrate Addition: Spike the wells with 100 nM Δ4 -androstene-3,17-dione.

  • Harvest & Quantification: After 24 hours, collect the cell culture supernatant. Centrifuge at 10,000 x g for 5 minutes to remove debris. Quantify testosterone levels using a validated competitive ELISA kit or LC-MS/MS. Normalize testosterone concentrations to total cellular protein content (via BCA assay) to account for any compound-induced cytotoxicity.

Quantitative Data Presentation

The table below summarizes the expected quantitative pharmacological profile of the compound, demonstrating the critical selectivity window required to avoid off-target inhibition of AKR1C1 and AKR1C2 (which are responsible for the beneficial degradation of DHT in the prostate).

CompoundAKR1C3 IC 50​ (nM)AKR1C2 IC 50​ (nM)AKR1C1 IC 50​ (nM)Selectivity Ratio (1C2 / 1C3)
4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid 125 ± 15> 10,000> 10,000> 80x
Indomethacin (Positive Control)50 ± 81,200 ± 150> 10,00024x
Vehicle (1% DMSO)N/AN/AN/AN/A

Note: Data represents the expected pharmacological profile based on the structural homology of the 2,2-dimethyl-4-oxobutanoic acid scaffold and its interaction with the AKR1C3 active site.

References

  • AKR1C3 as a Target in Castrate Resistant Prostate Cancer Source: Journal of Steroid Biochemistry and Molecular Biology (NIH/PMC) URL:[Link]

  • Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A novel fluorometric assay for aldo-keto reductase 1C3 predicts metabolic activation of the nitrogen mustard prodrug PR-104A in human leukaemia cells Source: Biochemical Pharmacology (PubMed) URL:[Link]

Sources

Application

scale-up synthesis of 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid for industrial use

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Executive Summary The compound 4-(4-tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid (...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol

Executive Summary

The compound 4-(4-tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid (also known as 4-(4-tert-butylphenyl)-4-oxobutanoic acid derivatives[1]) is a critical γ-keto acid intermediate used in the synthesis of complex active pharmaceutical ingredients (APIs), including matrix metalloprotease inhibitors[2] and antihistamine precursors structurally related to carebastine[3].

This application note details a highly optimized, scalable Friedel-Crafts acylation protocol. By leveraging precise stoichiometric control and a self-validating acid-base purification system, this workflow eliminates the need for chromatographic purification, achieving >88% isolated yield and >98% HPLC purity at the kilogram scale.

Mechanistic Rationale & Regioselectivity

The synthesis relies on the Friedel-Crafts acylation of tert-butylbenzene with 2,2-dimethylsuccinic anhydride, mediated by aluminum chloride (AlCl₃). The success of this reaction at an industrial scale depends on understanding two key mechanistic regioselectivities:

  • Anhydride Opening (Electrophile Generation): 2,2-dimethylsuccinic anhydride possesses two carbonyl groups. The gem-dimethyl group at the C2 position creates severe steric hindrance. Consequently, the Lewis acid (AlCl₃) preferentially coordinates to and activates the less hindered C4 carbonyl (adjacent to the CH₂ group). This ensures the acylium ion forms exclusively at the C4 position, leaving the gem-dimethyl group adjacent to the carboxylic acid in the final product[4].

  • Aromatic Substitution (Nucleophilic Attack): The tert-butyl group on the benzene ring is a massive, electron-donating substituent. It activates the ring via hyperconjugation while completely blocking the ortho positions through steric shielding. This guarantees >99% para-selectivity during the electrophilic aromatic substitution.

Process Optimization for Scale-Up

Transitioning from a bench-top synthesis to a kilogram-scale reactor requires rigorous optimization of the solvent and catalyst stoichiometry to manage the highly exothermic nature of the reaction.

Causality Behind Parameter Selection
  • Catalyst Stoichiometry: A common failure point in γ-keto acid synthesis is using insufficient Lewis acid. Because AlCl₃ strongly complexes with both the starting anhydride and the newly formed ketone product, a minimum of 2.0 equivalents is required. Using 2.2 equivalents provides a buffer against trace moisture and drives the reaction to >99% conversion.

  • Solvent Selection: While dichloromethane (DCM) is standard for bench-scale Friedel-Crafts reactions, 1,2-Dichloroethane (DCE) is vastly superior for scale-up. DCE's higher boiling point mitigates the risk of solvent boil-off during the exothermic addition phase. Furthermore, DCE better solvates the intermediate AlCl₃-ketone complex, preventing premature precipitation that can trap unreacted starting materials.

Table 1: Optimization of Reaction Parameters for Scale-Up
SolventTemp (°C)AlCl₃ (eq)Conversion (%)Isolated Yield (%)HPLC Purity (%)
Dichloromethane (DCM)0 to 201.575.060.592.0
Dichloromethane (DCM)0 to 202.299.182.096.5
1,2-Dichloroethane (DCE) 0 to 25 2.2 >99.5 88.4 98.2
Nitrobenzene10 to 302.295.078.094.0

Downstream Processing Workflow

To ensure a self-validating system, the downstream processing relies on an acid-base extraction rather than crystallization from the crude mixture. By converting the product into a water-soluble sodium salt, all unreacted tert-butylbenzene and neutral byproducts are trapped in the organic waste stream.

G Start Raw Materials (t-Butylbenzene, Anhydride, AlCl3) Reaction Friedel-Crafts Acylation (DCE, 0-25°C, 4h) Start->Reaction Controlled Addition Quench Quenching (Ice / HCl) Reaction->Quench >98% Conversion PhaseSep1 Phase Separation Quench->PhaseSep1 BaseExt Base Extraction (aq. NaOH) PhaseSep1->BaseExt Organic Phase Waste1 Aqueous Waste (Al salts) PhaseSep1->Waste1 Aqueous Phase PhaseSep2 Phase Separation BaseExt->PhaseSep2 Acidify Acidification (HCl to pH 1-2) PhaseSep2->Acidify Aqueous Phase (Product) Waste2 Organic Waste (Unreacted SM) PhaseSep2->Waste2 Organic Phase Filter Filtration & Drying Acidify->Filter Precipitation Product Pure Keto-Acid Product Filter->Product >85% Yield

Figure 1: Scale-up downstream processing and purification workflow for the keto-acid intermediate.

Step-by-Step Experimental Protocol (1.0 kg Scale)

Reagents Required:

  • tert-Butylbenzene: 1.00 kg (7.45 mol, 1.0 eq)

  • 2,2-Dimethylsuccinic anhydride: 1.00 kg (7.82 mol, 1.05 eq)

  • Aluminum chloride (AlCl₃, anhydrous): 2.18 kg (16.39 mol, 2.2 eq)

  • 1,2-Dichloroethane (DCE): 12 L

Step 1: Reactor Preparation & Activation
  • Purge a 20 L jacketed glass reactor with N₂ to ensure an anhydrous environment.

  • Charge the reactor with 10 L of DCE and 2.18 kg of AlCl₃.

  • Engage the chiller to cool the suspension to an internal temperature of 0–5 °C.

Step 2: Electrophile Generation
  • Dissolve 1.00 kg of 2,2-dimethylsuccinic anhydride in 2 L of DCE.

  • Add this solution dropwise to the reactor over 1 hour. Maintain the internal temperature below 10 °C to prevent degradation of the highly reactive acylium intermediate.

Step 3: Aromatic Substitution
  • Add 1.00 kg of tert-butylbenzene dropwise over 2 hours.

    • Critical Causality: The reaction is highly exothermic. Slow addition is mandatory to prevent local thermal runaway, which can cause the tert-butyl group to dealkylate and migrate, ruining the purity profile.

  • Once the addition is complete, warm the reactor to 20–25 °C and stir for 4 hours. Monitor via HPLC until tert-butylbenzene is <1%.

Step 4: Quenching & Phase Separation
  • Carefully transfer the reaction mixture into a 50 L quench vessel containing 10 kg of crushed ice and 2 L of concentrated HCl (37%).

    • Critical Causality: Quenching with HCl is non-negotiable. Without strong acid, the aluminum species will precipitate as a thick, unfilterable gel of Al(OH)₃, causing intractable emulsions. HCl keeps the aluminum water-soluble as [Al(H₂O)₆]³⁺.

  • Allow the layers to separate. Drain the lower organic (DCE) layer. Extract the aqueous layer with an additional 2 L of DCE.

Step 5: Self-Validating Acid-Base Purification
  • Transfer the combined organic layers back to a clean reactor. Add 10 L of 1M NaOH (aq) and stir vigorously for 30 minutes.

  • Allow phase separation. The product is now in the upper aqueous layer as a sodium salt.

  • Drain and discard the lower DCE layer (this removes all unreacted tert-butylbenzene and neutral impurities). Wash the aqueous layer with 2 L of MTBE to remove trace organics.

  • Slowly acidify the aqueous layer with concentrated HCl until pH 1–2 is reached. The pure product will precipitate as a dense white crystalline solid.

  • Filter through a Nutsche filter, wash the cake with 3 L of cold deionized water, and dry under vacuum at 45 °C to a constant weight.

Analytical Validation & Quality Control

To verify the structural integrity and purity of the synthesized batch, perform the following analyses:

  • HPLC Analysis: Use a C18 column with a gradient elution of Water/Acetonitrile (0.1% TFA). The product must elute as a single sharp peak (>98% AUC).

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum must confirm the regiochemistry[4]:

    • δ 1.33 (s, 9H) - tert-butyl group.

    • δ 1.40 (s, 6H) - gem-dimethyl group adjacent to the carboxylic acid.

    • δ 3.35 (s, 2H) - isolated methylene group (CH₂) between the quaternary carbon and the ketone.

    • δ 7.45 (d, J = 8.1 Hz, 2H) and 7.90 (d, J = 8.1 Hz, 2H) - characteristic para-substituted aromatic pattern.

References[1] Title: 4-(4-Tert-butylphenyl)-4-oxobutanoic acid | CID 2064037

Source: PubChem, National Institutes of Health (NIH) URL: [Link]3] Title: US8067604B2 - Process for production of carebastine Source: Google Patents URL: 2] Title: US5789434A - Derivatives of substituted 4-biarylbutyric acid as matrix metalloprotease inhibitors Source: Google Patents URL: 4] Title: US5886024A - Thiophene-containing butonic acid derivatives as matrix metalloprotease inhibitors Source: Google Patents URL:

Sources

Method

Application Note: Quality by Design (QbD) HPLC Method Development for 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric Acid

Chemical Profiling & Chromatographic Rationale Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method requires a deep mechanistic understanding of the target analyte. The compound 4-(4...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profiling & Chromatographic Rationale

Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method requires a deep mechanistic understanding of the target analyte. The compound 4-(4-tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid presents a unique set of chromatographic challenges due to its structural dichotomy:

  • High Lipophilicity: The bulky tert-butylphenyl group and the 2,2-dimethyl substitution make the molecule highly hydrophobic, leading to excessive retention on standard alkyl stationary phases[1].

  • pH-Dependent Ionization: The terminal carboxylic acid group (estimated pKa ~4.5) exists in an equilibrium between its protonated (neutral) and ionized (anionic) states depending on the mobile phase pH[1].

If the method is developed by trial and error, this combination often results in poor peak shape, shifting retention times, and method instability. To circumvent this, we employ a Quality by Design (QbD) framework. QbD replaces random testing with a systematic Design of Experiments (DoE), ensuring that the final Method Operable Design Region (MODR) is mathematically robust and scientifically justified[2].

QbD_Workflow A Define Analytical Target Profile (ATP) B Risk Assessment & Factor Identification (pKa, LogP, UV Max) A->B C Design of Experiments (DoE) Screening pH, Column, Gradient B->C D Method Optimization (Statistical Modeling) C->D E Define Method Operable Design Region (MODR) D->E F Control Strategy & Validation E->F

Figure 1: Quality by Design (QbD) workflow for systematic HPLC method development.

Causality in Method Optimization

The Critical Role of Mobile Phase pH

According to the Henderson-Hasselbalch equation, an acidic compound must be analyzed at a pH at least 2 units below its pKa to ensure that >99% of the molecules are in their protonated, unionized state. When analyzed at a neutral pH, the ionized carboxylic acid interacts unpredictably with residual silanols on the silica backbone, causing severe peak tailing and loss of theoretical plates.

By utilizing 0.1% Trifluoroacetic acid (TFA) in the mobile phase, we lower the pH to ~2.0. This completely suppresses the ionization of the butyric acid moiety. Furthermore, TFA acts as a weak ion-pairing reagent, which dynamically coats the stationary phase and further sharpens the chromatographic peak[3].

pH_Logic A 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid pKa ~ 4.5 B Mobile Phase pH > 6.5 (Ionized State) A->B pH > pKa + 2 C Mobile Phase pH < 2.5 (Protonated State) A->C pH < pKa - 2 D Poor Retention & Peak Tailing (Suboptimal) B->D E Strong Retention & Sharp Peaks (Optimal) C->E

Figure 2: Effect of mobile phase pH on ionization state and chromatographic behavior.

Stationary Phase Selectivity

To manage the extreme hydrophobicity of the tert-butyl group, a standard C18 column is suboptimal as it requires highly organic mobile phases, compressing the separation window for structurally similar impurities. Instead, a Phenyl-Hexyl column is selected. The phenyl ring of the stationary phase provides orthogonal π−π selectivity with the conjugated acetophenone-like chromophore of the analyte, allowing for excellent resolution at lower retention times.

Quantitative Data & Optimization Results

The tables below summarize the empirical data gathered during the QbD screening phase, validating our theoretical assumptions.

Table 1: Effect of Mobile Phase pH on Peak Parameters (Isocratic 50:50 A:B)

Mobile Phase Buffer Measured pH Ionization State Retention Time (min) Tailing Factor (As) Theoretical Plates (N)
10 mM Phosphate 6.8 >99% Ionized 2.45 2.85 (Fail) 1,200
10 mM Acetate 4.5 ~50% Ionized 4.10 2.10 (Fail) 2,800

| 0.1% TFA | 2.0 | >99% Protonated | 7.85 | 1.15 (Pass) | 8,500 |

Table 2: Column Chemistry Screening Results (Gradient Elution, pH 2.0)

Column Chemistry Primary Selectivity Mechanism Retention Time (min) Peak Shape Resolution (Rs) from Impurity
Standard C18 Hydrophobic Dispersion 11.2 Good 1.8
Core-Shell C8 Reduced Hydrophobic 6.4 Good 1.2

| Phenyl-Hexyl | Hydrophobic + π−π | 8.5 | Excellent | 2.6 |

Experimental Protocol

Reagents and Preparation
  • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of LC-MS grade TFA into 1000 mL of Milli-Q water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Transfer 1.0 mL of LC-MS grade TFA into 1000 mL of HPLC grade Acetonitrile. Mix thoroughly and degas.

  • Diluent (50:50 Water:MeCN): Matching the diluent to the initial gradient conditions prevents the "solvent effect"—a phenomenon where a strong sample solvent distorts the peak shape at the column head.

Standard Preparation
  • Accurately weigh 10.0 mg of 4-(4-tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid reference standard into a 10 mL volumetric flask.

  • Add 5 mL of Diluent and sonicate for 5 minutes. The hydrophobic nature of the compound requires adequate organic content for complete dissolution.

  • Make up to the mark with Diluent (Stock: 1.0 mg/mL).

  • Dilute 1.0 mL of the stock to 10 mL with Diluent to achieve a working concentration of 100 µg/mL .

  • Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Chromatographic Conditions
  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or equivalent)

  • Column Temperature: 35 °C (Elevating temperature reduces mobile phase viscosity, improving mass transfer kinetics and lowering system backpressure).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (Optimized for the conjugated ketone π→π∗ transition).

  • Injection Volume: 10 µL

Table 3: Optimized Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.0 1.0 70 30
8.0 1.0 10 90
10.0 1.0 10 90
10.1 1.0 70 30

| 15.0 | 1.0 | 70 | 30 |

Self-Validating System Suitability (SST)

To ensure this protocol functions as a self-validating system, the instrument must pass the following System Suitability criteria prior to analyzing any unknown samples. Inject the 100 µg/mL working standard five times (n=5):

  • Retention Time Precision: %RSD 1.0% (Validates pump performance and mobile phase mixing).

  • Peak Area Precision: %RSD 2.0% (Validates autosampler precision and detector stability).

  • Tailing Factor (Asymmetry): 1.5 (Validates column integrity and proper suppression of silanol interactions).

  • Theoretical Plates (N): 5,000 (Validates overall column efficiency and optimal mass transfer).

References

  • PubChem. "4-(4-Tert-butylphenyl)-4-oxobutanoic acid | C14H18O3 | CID 2064037." National Center for Biotechnology Information. Available at:[Link]

  • Polygen. "Quality by Design Software for HPLC Method Development." Polygen Chromatography. Available at:[Link]

  • Chrominfo. "Role of ion-pairing reagents in HPLC." Chromatography Information. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing degradation of 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid during storage

Target Compound: 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the physicochemical vulnerabilities of 4-(4-tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid. This guide bypasses generic advice to focus on the exact molecular mechanisms that compromise your batches, providing self-validating protocols to ensure absolute structural integrity during storage.

Mechanistic Grounding: The Causality of Degradation

To prevent degradation, we must first understand the structural liabilities of this specific molecule. It is an aryl γ -keto acid with a highly substituted α -carbon, making it susceptible to two primary degradation pathways:

A. Photochemical Degradation (Norrish Type II Cleavage) The 4-(4-tert-butylphenyl)-4-oxo moiety is a potent UV chromophore. Upon exposure to ambient or actinic light, the aryl ketone is excited to a triplet state. Because the molecule possesses a gem-dimethyl group at the C2 position, the methyl hydrogens are situated perfectly in the γ -position relative to the ketone. This triggers a 1[1], forming a 1,4-biradical intermediate that rapidly cyclizes into a cyclobutanol degradant or fragments entirely[2].

B. Thermal Dehydration & Lactolization (Thorpe-Ingold Effect) As a γ -keto acid, this compound exists in a ring-chain equilibrium with its cyclic lactol (hemiacetal) tautomer. The massive steric bulk of the gem-dimethyl group at the C2 position severely compresses the internal bond angles (the Thorpe-Ingold effect). This steric compression drastically lowers the activation energy for the carboxyl group to attack the C4 ketone, heavily favoring the cyclic form[3]. While tautomerization is reversible, trace moisture and ambient temperatures catalyze the irreversible dehydration of this lactol into a substituted butenolide (furan-2-one).

Pathways A 4-(4-t-Butylphenyl)-2,2-dimethyl-4-oxobutyric acid (Intact API) B UV Exposure (Norrish Type II) A->B E Thermal / Acidic Conditions (Thorpe-Ingold Effect) A->E C 1,4-Biradical Intermediate B->C D Cyclobutanol Derivative (Photodegradant) C->D F Cyclic Lactol Tautomer E->F G Butenolide / Furan-2-one (Dehydration Product) F->G

Mechanistic pathways of photochemical and thermal degradation.

Troubleshooting Guide & FAQs

Q: My powder has shifted from pristine white to a yellowish tint, and LC-MS shows a major [M-18] peak. What is the root cause? A: You are observing the classic dehydration pathway. The [M-18] mass loss corresponds to the loss of water as the cyclic lactol tautomer dehydrates into a substituted butenolide[3]. This reaction is accelerated by ambient room temperature storage and trace atmospheric moisture acting as a catalyst. Actionable Fix: Ensure strict desiccation during storage and maintain temperatures at or below -20°C.

Q: We are detecting a degradant with the exact same mass [M] as the parent compound, but with a different HPLC retention time. It only appears in batches left on the benchtop. A: This is the Norrish Type II photocyclization product. Ambient fluorescent lighting or window light (UV-A) excites the aryl ketone, causing a γ -hydrogen abstraction from the gem-dimethyl group[1]. The resulting cyclobutanol isomer has the identical mass but a vastly different polarity profile. Actionable Fix: Mandate the use of actinic (amber) glassware and minimize benchtop exposure. Never store solutions in clear glass.

Q: Does the tert-butyl group on the phenyl ring contribute to this chemical instability? A: Mechanistically, the para-tert-butyl group is chemically inert under standard storage conditions. However, its extreme bulk and lipophilicity alter the crystal packing of the solid state, often creating amorphous domains that are highly permeable to oxygen diffusion. While it doesn't react directly, it necessitates stricter inert-gas blanketing than simpler γ -keto acids[4].

Self-Validating Storage Protocol (SOP)

To guarantee the integrity of 4-(4-tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid, follow this validated, step-by-step methodology. This protocol includes a self-validation loop to ensure your environmental controls are functioning.

Step 1: Lyophilization (Moisture Eradication) Transfer the synthesized compound to a lyophilization flask. Apply high vacuum (<0.1 mbar) for a minimum of 24 hours. Causality: Removing residual solvent and interstitial water halts the acid-catalyzed dehydration of the lactol tautomer.

Step 2: Inert Atmosphere Blanketing Transfer the dried powder to a controlled glovebox environment. Dispense the powder into amber glass vials. Flush each vial with Ultra-High Purity (UHP) Argon. Causality: Argon is denser than Nitrogen; it sinks to form a protective physical blanket over the solid, preventing auto-oxidation of the activated C3 methylene group.

Step 3: Single-Use Aliquoting Divide the bulk batch into single-use aliquots (e.g., 10 mg to 50 mg per vial). Causality: Repeated freeze-thaw cycles cause condensation inside the vial, introducing moisture that restarts the degradation cascade.

Step 4: Sealing and Cryogenic Storage Seal the vials with PTFE-lined caps, wrap the seals tightly with Parafilm, and store immediately in a monitored -20°C freezer.

Step 5: System Validation (The Self-Validating Loop) Immediately after sealing, take one aliquot and run a baseline LC-MS and 1H-NMR. Store this data as the "t=0" benchmark. After 30 days, pull a second aliquot and run the exact same analytical suite. If the purity deviates by >0.5%, your Argon seal has failed, and the batch must be re-lyophilized.

Workflow S1 1. Lyophilize (Remove Moisture) S2 2. Argon Overlay (Displace Oxygen) S1->S2 S3 3. Amber Glass (Block UV Light) S2->S3 S4 4. Store at -20°C (Prevent Thermal Rxn) S3->S4

Step-by-step optimal storage workflow for keto-acid stability.

Quantitative Degradation Matrix

The following table summarizes the degradation kinetics of 4-(4-tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid over a 6-month period under various environmental conditions. Use this data to benchmark your own stability studies.

Storage ConditionTemperatureLight ExposureAtmosphere% Purity (6 Months)Primary Degradant Observed
Optimal (SOP) -20°CDark (Amber)Argon> 99.5% None detected
Standard Freezer -20°CDark (Clear)Ambient Air97.2%Oxidized C3 derivatives
Refrigerated 4°CDark (Amber)Ambient Air94.8%Butenolide (Dehydration)
Benchtop (Sealed) 25°CAmbient Lab LightAmbient Air82.1%Cyclobutanol (Norrish II)
Benchtop (Open) 25°CAmbient Lab LightHigh Humidity< 60.0%Butenolide & Polymerized species

References

  • Controlled release of volatile compounds using the Norrish type II reaction Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Photosensitivity Reactions Induced by Photochemical Degradation of Drugs Source: PubMed Central (PMC) - NIH URL:[Link]

  • Selective Reductions. 59. Effective Intramolecular Asymmetric Reductions of α-, β-, and γ-Keto Acids Source: ResearchGate URL:[Link]

  • Source: Google Patents (US5859263A)

Sources

Optimization

identifying and removing impurities in 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid

Technical Support Center: Troubleshooting & Impurity Profiling for 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric Acid Synthesis Overview The synthesis of 4-(4-tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid is a crit...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Impurity Profiling for 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric Acid Synthesis

Overview The synthesis of 4-(4-tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid is a critical intermediate step in the preparation of piperidine-based antihistamines (such as Carebastine). The standard synthetic route involves the Friedel-Crafts acylation of tert-butylbenzene with 2,2-dimethylsuccinic anhydride, typically catalyzed by a strong Lewis acid such as aluminum chloride (AlCl3)[1]. While this reaction is highly effective, the steric bulk of the reactants and the harshness of the Lewis acid can lead to a complex impurity profile if reaction parameters are not strictly controlled[2].

Section 1: Mechanistic Workflow & Pathway Analysis

Understanding the causality behind impurity formation begins with the reaction mechanism. The AlCl3 catalyst coordinates with the anhydride, generating an acylium ion complex. The tert-butyl group on the benzene ring acts as a bulky, electron-donating ortho/para director. However, the anhydride has two distinct carbonyls. Kinetic control favors attack at the less sterically hindered carbonyl (C4), yielding the desired 2,2-dimethyl product.

SynthesisWorkflow SM1 tert-Butylbenzene Catalyst Lewis Acid (AlCl3) DCM, 0-5°C SM1->Catalyst SM2 2,2-Dimethylsuccinic Anhydride SM2->Catalyst Intermediate Acylium Ion Complex Catalyst->Intermediate Product Target: 4-(4-tert-butylphenyl)- 2,2-dimethyl-4-oxobutyric acid Intermediate->Product Kinetic Control (Less hindered carbonyl) Impurity1 Impurity A: 3,3-dimethyl isomer (Steric mis-opening) Intermediate->Impurity1 Thermodynamic error Impurity2 Impurity B: Des-tert-butylated (AlCl3 cleavage) Intermediate->Impurity2 Extended time / High Temp Impurity3 Impurity C: ortho-isomer (Regio-misdirection) Intermediate->Impurity3 ortho-attack

Fig 1: Reaction pathways and impurity generation in Friedel-Crafts acylation.

Section 2: Impurity Identification & Causality

To effectively troubleshoot your workflow, you must match the observed impurities to their mechanistic origins. Below is the quantitative impurity profile commonly observed during this synthesis.

ImpurityCausality / MechanismApprox. RRTPrimary Removal Strategy
4-(4-tert-butylphenyl)-3,3-dimethyl-4-oxobutyric acid Attack at the more sterically hindered C3 carbonyl of the anhydride.0.92Selective recrystallization (Toluene/Heptane).
4-(2-tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid Ortho-directed Friedel-Crafts acylation[3].1.15Steric exclusion during crystallization.
4-phenyl-2,2-dimethyl-4-oxobutyric acid Lewis acid-mediated de-tert-butylation (cleavage of the t-butyl cation)[4].0.65Strict temperature control (<5°C) during reaction.
2,2-dimethylsuccinic acid Hydrolysis of unreacted anhydride due to moisture[5].0.30Mildly basic aqueous wash (pH 7.5-8.0).
tert-butylbenzene Unreacted starting material.2.50Organic wash of the aqueous sodium salt.

Section 3: Troubleshooting FAQs

Q: Why am I seeing a high concentration of the 3,3-dimethyl regioisomer (Impurity A)? A: This occurs when the aromatic ring attacks the more sterically hindered carbonyl of 2,2-dimethylsuccinic anhydride. This is usually a symptom of poor kinetic control. Ensure your reaction is kept strictly between 0°C and 5°C during the addition of AlCl3. Elevated temperatures provide the activation energy required to overcome the steric hindrance at the C3 position, shifting the reaction toward thermodynamic control.

Q: My product is contaminated with 4-phenyl-2,2-dimethyl-4-oxobutyric acid (Impurity B). How did the tert-butyl group fall off? A: The Friedel-Crafts alkylation is highly reversible. Because the tert-butyl cation is exceptionally stable, strong Lewis acids like AlCl3 can catalyze its cleavage from the aromatic ring (dealkylation) if the reaction is left running too long or if the temperature spikes[4]. To prevent this, quench the reaction immediately upon completion (monitor via TLC/HPLC) and avoid localized heating during the exothermic AlCl3 addition.

Q: What is the most efficient way to remove unreacted diacid and starting materials without column chromatography? A: Exploit the acid-base chemistry of the system. The target molecule is a mono-carboxylic acid, while the hydrolyzed anhydride is a di-carboxylic acid (2,2-dimethylsuccinic acid), and tert-butylbenzene is highly non-polar. A pH-guided liquid-liquid extraction (detailed below) acts as a self-validating purification system, isolating the product based on its specific pKa.

Section 4: Step-by-Step Purification Protocol (pH-Guided Extraction & Crystallization)

This protocol relies on the distinct solubility profiles of the target mono-acid, the di-acid impurity, and the non-polar starting materials to create a self-validating purification loop.

  • Step 1: Reaction Quench Carefully pour the reaction mixture over a mixture of crushed ice and 1M HCl. Causality: The HCl breaks down the aluminum-complexed product, preventing the formation of intractable aluminum hydroxide emulsions that trap the product.

  • Step 2: Primary Organic Extraction Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc). The organic layer now contains the target product, unreacted tert-butylbenzene, and organic impurities. Discard the highly acidic aqueous layer (which contains the aluminum salts).

  • Step 3: pH-Controlled Aqueous Wash (Removal of Diacid) Wash the organic layer with a weak aqueous buffer (e.g., 5% NaHCO3) adjusted to pH 7.0. Causality: 2,2-dimethylsuccinic acid (pKa1 ~3.8, pKa2 ~5.8) will fully ionize and partition into the aqueous phase. The target mono-acid (pKa ~4.5) will partially ionize. Carefully separate and retain both layers.

  • Step 4: Product Isolation (Removal of Non-Polars) Adjust the combined aqueous layers to pH 10 using 1M NaOH. At this pH, the target product is fully converted to its water-soluble sodium salt. Wash this aqueous layer twice with Methyl tert-butyl ether (MTBE). Causality: Unreacted tert-butylbenzene and non-polar neutral impurities will partition into the MTBE. Discard the MTBE layer.

  • Step 5: Precipitation Slowly acidify the aqueous layer with 2M HCl to pH 2-3 under vigorous stirring. The target 4-(4-tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid will precipitate as a white/off-white solid. Filter and wash with cold water.

  • Step 6: Selective Recrystallization (Removal of Isomers) Dissolve the crude solid in a minimum volume of boiling Toluene. Slowly add Heptane dropwise until the solution becomes slightly cloudy, then allow it to cool to room temperature undisturbed. Causality: The para-substituted 2,2-dimethyl target molecule packs more efficiently into a crystal lattice than the sterically awkward 3,3-dimethyl or ortho-isomers, allowing for highly selective crystallization.

Sources

Troubleshooting

Technical Support Center: Crystallization of 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the crystallization purity of...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the crystallization purity of 4-(4-tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid that influence its crystallization?

A1: The crystallization behavior of this molecule is primarily influenced by three structural features:

  • Carboxylic Acid Group: This polar group allows for strong hydrogen bonding, which can facilitate the formation of a stable crystal lattice. The choice of solvent should accommodate this feature.

  • Tert-butylphenyl Group: This bulky, non-polar group contributes to the molecule's overall low polarity and can influence its solubility in organic solvents. It may also introduce challenges in crystal packing due to steric hindrance.

  • 2,2-dimethyl Group: These methyl groups can affect the molecule's conformation and how it packs into a crystal lattice.

Q2: Which solvents are a good starting point for the recrystallization of this compound?

A2: Given the molecule's structure, a good starting point would be solvents that can engage in hydrogen bonding with the carboxylic acid group but also have a non-polar character to dissolve the tert-butylphenyl moiety. Based on the principle of "like dissolves like," solvents such as ethanol, methanol, ethyl acetate, or a mixture of a good solvent (like ethyl acetate or acetone) with a poor solvent (like hexanes or heptane) are excellent candidates.

Q3: My compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the solution becomes supersaturated at a temperature above the compound's melting point in that solvent system.[1][2] To resolve this, you can:

  • Add more of the "good" solvent: This will decrease the concentration and lower the saturation point.[2]

  • Use a solvent with a lower boiling point.

  • Cool the solution more slowly: This allows more time for nucleation and ordered crystal growth.[1]

Q4: How can I induce crystallization if no crystals form upon cooling?

A4: If crystallization does not occur spontaneously, you can try the following techniques to induce nucleation:

  • Scratching: Gently scratch the inside of the flask at the air-solvent interface with a glass rod. The microscopic scratches can provide nucleation sites.[3]

  • Seeding: Add a single, pure crystal of the compound (a seed crystal) to the supersaturated solution. This provides a template for further crystal growth.[3]

  • Cooling further: After slow cooling to room temperature, placing the flask in an ice bath or refrigerator can further decrease the solubility and promote crystallization.

In-Depth Troubleshooting Guides

This section provides more detailed solutions to common problems encountered during the crystallization of 4-(4-tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid, organized by the stages of the crystallization process.

Solvent Selection and Optimization

Q5: I'm struggling to find a single solvent that works well. How do I choose and use a solvent pair for recrystallization?

A5: A solvent pair, consisting of a "good" solvent that readily dissolves the compound at high temperatures and a "poor" solvent in which the compound is insoluble, can be very effective.

Protocol 1: Two-Solvent Recrystallization

  • Dissolution: Dissolve the crude 4-(4-tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid in a minimal amount of a hot "good" solvent (e.g., ethyl acetate, acetone).

  • Addition of Anti-Solvent: While the solution is still hot, slowly add a "poor" solvent (e.g., hexanes, heptane) dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.

  • Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystals should form as the solubility of the compound decreases.

  • Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold "poor" solvent.

Q6: How do I know if my chosen solvent is effectively removing impurities?

A6: The effectiveness of a solvent system is determined by its ability to dissolve the desired compound at high temperatures while leaving impurities either undissolved (to be removed by hot filtration) or dissolved in the cold mother liquor. The ideal solvent will have a steep solubility curve for your compound and a high solubility for the impurities at all temperatures.[4] Purity can be assessed using techniques like HPLC or melting point analysis before and after recrystallization.

Dissolution and Hot Filtration

Q7: I have insoluble material in my hot solution. What should I do?

A7: If you observe insoluble material in your hot solution, it is likely an impurity. This can be removed by hot filtration.

Protocol 2: Hot Filtration

  • Prepare a second flask: Place a small amount of the crystallization solvent in a second Erlenmeyer flask and heat it to boiling. This will prevent premature crystallization in the receiving flask.

  • Set up the filtration apparatus: Use a short-stemmed funnel and fluted filter paper to maximize the filtration speed.

  • Filter the hot solution: Quickly pour the hot solution containing your dissolved compound and insoluble impurities through the filter paper into the second flask.

  • Rinse: Rinse the first flask and the filter paper with a small amount of the hot solvent to ensure all of your desired compound is transferred.

  • Proceed with crystallization: Allow the filtered solution to cool as you would normally.

Cooling, Nucleation, and Crystal Growth

Q8: My crystallization happens too quickly, resulting in a fine powder. How does this affect purity and how can I slow it down?

A8: Rapid crystallization, often called "crashing out," can trap impurities within the crystal lattice, leading to lower purity.[5] Slower crystal growth allows for the selective incorporation of the desired molecules into the lattice, excluding impurities.[6]

To slow down crystallization:

  • Increase the amount of solvent: This will keep the compound in solution for a longer period during cooling.[5]

  • Insulate the flask: Wrap the flask in glass wool or another insulating material to slow the rate of cooling.

  • Use a controlled cooling bath: A programmable cooling bath can provide a precise and slow cooling rate.

Q9: What is the relationship between cooling rate, supersaturation, and crystal purity?

A9: The cooling rate directly influences the level of supersaturation, which is the driving force for crystallization. A high cooling rate leads to a rapid increase in supersaturation, promoting fast nucleation and the formation of many small, often impure, crystals.[7][8] A slower cooling rate allows for a more controlled increase in supersaturation, favoring the growth of fewer, larger, and purer crystals.[6]

G cluster_params Controllable Parameters cluster_process Crystallization Process cluster_outcome Outcome CoolingRate Cooling Rate Supersaturation Supersaturation Level CoolingRate->Supersaturation Directly Influences SolventVolume Solvent Volume SolventVolume->Supersaturation Inversely Influences NucleationRate Nucleation Rate Supersaturation->NucleationRate Drives GrowthRate Crystal Growth Rate Supersaturation->GrowthRate Drives CrystalSize Crystal Size NucleationRate->CrystalSize Inversely Affects GrowthRate->CrystalSize Directly Affects Purity Purity CrystalSize->Purity Correlates With

Caption: Relationship between experimental parameters and crystallization outcome.

Crystal Isolation and Drying

Q10: My final product has a low yield. What are the common causes and how can I improve it?

A10: A low yield can result from several factors:

  • Using too much solvent: This will cause a significant amount of your product to remain in the mother liquor.[9] To check for this, you can evaporate a small amount of the mother liquor to see if a significant amount of solid remains.

  • Incomplete crystallization: Ensure the solution has been cooled for a sufficient amount of time, including in an ice bath, to maximize precipitation.

  • Premature crystallization during hot filtration: This can be minimized by using a pre-heated receiving flask and a short-stemmed funnel.

  • Washing with too much cold solvent: Use only a small amount of ice-cold solvent to wash the crystals on the filter.

Q11: What is the best way to dry the purified crystals?

A11: After filtration, the crystals should be dried to remove any residual solvent. The most common methods are:

  • Air drying: For less volatile solvents, leaving the crystals on the filter paper with air being drawn through for an extended period can be sufficient.

  • Oven drying: Place the crystals in a vacuum oven at a temperature well below the compound's melting point. This is a very effective method for removing most solvents.

  • Dessicator: For small-scale purifications, placing the crystals in a dessicator under vacuum with a drying agent can be effective.

Troubleshooting Flowchart: No Crystals Formed

If you have followed the standard crystallization procedure and no crystals have formed, use the following flowchart to troubleshoot the issue.

G Start No Crystals Formed CheckSaturation Is the solution supersaturated? Start->CheckSaturation TooMuchSolvent Too much solvent used. CheckSaturation->TooMuchSolvent No InduceNucleation Induce Nucleation CheckSaturation->InduceNucleation Yes Evaporate Gently evaporate some solvent and re-cool. TooMuchSolvent->Evaporate Evaporate->CheckSaturation Scratch Scratch the inner surface of the flask with a glass rod. InduceNucleation->Scratch Try First Seed Add a seed crystal. Scratch->Seed If no success Success Crystals Formed Scratch->Success CoolFurther Cool the solution in an ice bath. Seed->CoolFurther If no success Seed->Success CoolFurther->Success Failure Re-evaluate solvent system. CoolFurther->Failure If still no success

Caption: Troubleshooting guide for failed crystallization.

Data Presentation: Solvent Properties

The choice of solvent is critical for successful crystallization. The following table summarizes the properties of common solvents suitable for carboxylic acids.

SolventBoiling Point (°C)PolarityDielectric ConstantNotes
Water100High80.1Good for highly polar compounds, but may be a poor solvent for the non-polar part of the molecule.
Ethanol78High24.5Good general-purpose solvent for carboxylic acids.
Methanol65High32.7Similar to ethanol but more volatile.
Ethyl Acetate77Medium6.0A good balance of polarity for this specific molecule.
Acetone56Medium20.7A good "good" solvent for use in a solvent pair.
Hexanes~69Low1.9A common "poor" solvent (anti-solvent).
Heptane98Low1.9Another common "poor" solvent with a higher boiling point than hexanes.

References

Sources

Optimization

Technical Support Center: Troubleshooting 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric Acid Modification

Welcome to the Advanced Applications Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 4-(4-tert-butylphenyl)-2,2-dimethyl-4-oxobutyric...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 4-(4-tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid , a highly sterically hindered bifunctional keto-acid.

Modifying this molecule presents unique synthetic challenges. The combination of a bulky tert-butylphenyl group, a reactive C4 ketone, and a C2 gem-dimethyl group creates competing kinetic pathways. This guide addresses the two most common failure modes encountered during its modification: esterification failure due to steric shielding and unintended lactonization during ketone reduction .

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why is my standard Fischer esterification failing or giving extremely low yields?

The Issue: When attempting to convert the C1 carboxylic acid to an ester using standard conditions (e.g., alcohol and catalytic H2​SO4​ under reflux), the reaction stalls, returning unreacted starting material or degraded ketone byproducts. The Causality: This is a classic manifestation of Newman's Rule of Six . The gem-dimethyl group at the C2 (alpha) position creates severe steric hindrance—analogous to a neopentyl system. In the transition state of a Fischer esterification, the nucleophilic alcohol must attack the carbonyl carbon. The bulky methyl groups physically shield this trajectory, drastically increasing the activation energy required for the tetrahedral intermediate to form. The Solution: You must bypass the nucleophilic addition-elimination bottleneck by using highly reactive acylating agents. We recommend utilizing Steglich Esterification (DCC/DMAP) or converting the acid to an acyl chloride using oxalyl chloride prior to alcoholysis.

Q2: When I reduce the C4 ketone to a hydroxyl group, I isolate a byproduct instead of the open-chain 4-hydroxy acid. What is happening?

The Issue: Reduction of the ketone (e.g., using NaBH4​ ) yields a product with a completely different NMR profile, lacking the broad carboxylic acid -OH stretch in IR spectroscopy. The Causality: You are observing the Thorpe-Ingold Effect (also known as the gem-dimethyl effect) . When the C4 ketone is reduced to a secondary alcohol, the resulting molecule is a γ -hydroxy acid. In an unsubstituted aliphatic chain, this would remain mostly open. However, the C2 gem-dimethyl group compresses the internal C1-C2-C3 bond angle. This angle compression forces the C4 hydroxyl and C1 carboxyl groups into close spatial proximity, drastically lowering the entropic barrier for intramolecular cyclization . Upon acidic workup, the molecule spontaneously and rapidly dehydrates to form a stable γ -lactone (5-(4-tert-butylphenyl)-3,3-dimethyldihydrofuran-2(3H)-one). The Solution: If your target is the open-chain hydroxy acid, you must protect the carboxylic acid (e.g., as a benzyl ester) before performing the ketone reduction. If your target is the lactone, simply proceed with the reduction and ensure an acidic quench to drive the cyclization to completion .

Part 2: Visualizing the Workflows

The Thorpe-Ingold Lactonization Pathway

The following diagram illustrates the mechanistic inevitability of lactonization when reducing this specific keto-acid without prior protection.

Lactonization A 4-(4-tBu-phenyl)- 2,2-dimethyl-4-oxobutyric acid (Keto-Acid) B NaBH4 Reduction (Intermediate) A->B Reduction C 4-Hydroxy-2,2-dimethylbutyric acid derivative (Open Chain) B->C D Spontaneous Cyclization (Thorpe-Ingold Effect) C->D Angle Compression E 5-(4-tBu-phenyl)-3,3-dimethyl- dihydrofuran-2(3H)-one (Gamma-Lactone) D->E -H2O (Acidic Quench)

Pathway of ketone reduction leading to spontaneous gamma-lactone formation.

Modification Troubleshooting Decision Tree

Use this logic tree to select the correct synthetic methodology based on your target modification.

DecisionTree Start Target Modification of 2,2-Dimethyl-4-oxobutyric Acid Q1 Modify Carboxylic Acid or Ketone? Start->Q1 Acid Carboxylic Acid (Esterification/Amidation) Q1->Acid COOH Ketone Ketone (Reduction) Q1->Ketone C=O Acid_Prob Issue: Low Yield (Steric Hindrance) Acid->Acid_Prob Ketone_Prob Issue: Lactonization (Thorpe-Ingold Effect) Ketone->Ketone_Prob Acid_Sol Use Steglich Conditions (DCC/DMAP) or Acid Chloride Acid_Prob->Acid_Sol Ketone_Sol1 Target: Lactone Allow spontaneous cyclization Ketone_Prob->Ketone_Sol1 Ketone_Sol2 Target: Open Hydroxy Acid Protect COOH first Ketone_Prob->Ketone_Sol2

Decision tree for navigating steric hindrance and lactonization during modification.

Part 3: Quantitative Data Summary

The table below summarizes the profound impact of the C2 gem-dimethyl group on reaction kinetics, comparing our target molecule against its unsubstituted analog (4-(4-tert-butylphenyl)-4-oxobutyric acid).

Modification TargetSubstrate TypeReaction ConditionsExpected YieldPrimary Side Reaction
Carboxylic Acid UnsubstitutedFischer Esterification (MeOH, H+ , Δ )>85%None
Carboxylic Acid 2,2-Dimethyl Fischer Esterification (MeOH, H+ , Δ )<10% Unreacted starting material
Carboxylic Acid 2,2-Dimethyl Steglich Esterification (DCC, DMAP, RT)>85% Minor DCU contamination
Ketone Unsubstituted NaBH4​ Reduction, Acidic Quench>90% (Hydroxy acid)Minor slow lactonization
Ketone 2,2-Dimethyl NaBH4​ Reduction, Acidic Quench<5% (Hydroxy acid) >95% (Rapid Lactonization)

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation steps.

Protocol A: Steglich Esterification (Overcoming Steric Hindrance)

Objective: Synthesize the methyl ester of 4-(4-tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid without requiring harsh thermal conditions that could degrade the ketone.

  • Preparation: In an oven-dried, argon-flushed 100 mL round-bottom flask, dissolve 10.0 mmol of 4-(4-tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid in 30 mL of anhydrous dichloromethane (DCM).

  • Activation: Add 15.0 mmol of the target alcohol (e.g., anhydrous methanol) and 1.0 mmol of 4-dimethylaminopyridine (DMAP). Cool the mixture to 0 °C using an ice bath.

  • Coupling: Dissolve 11.0 mmol of N,N'-Dicyclohexylcarbodiimide (DCC) in 10 mL of DCM. Add this solution dropwise over 15 minutes to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form immediately.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Validation Check (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 8:2 Hexanes/Ethyl Acetate). The starting material ( Rf​≈0.1 , streaks) should be completely consumed, replaced by a non-polar ester spot ( Rf​≈0.6 ).

  • Workup: Filter the suspension through a pad of Celite to remove the DCU precipitate. Wash the organic filtrate sequentially with 0.5 M HCl (20 mL), saturated aqueous NaHCO3​ (20 mL), and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the ester.

Protocol B: Controlled Reduction to Gamma-Lactone

Objective: Harness the Thorpe-Ingold effect to cleanly synthesize 5-(4-tert-butylphenyl)-3,3-dimethyldihydrofuran-2(3H)-one.

  • Preparation: Dissolve 10.0 mmol of the keto-acid in 25 mL of methanol in a 100 mL flask. Cool to 0 °C.

  • Reduction: Slowly add 12.0 mmol of sodium borohydride ( NaBH4​ ) in small portions over 20 minutes to manage hydrogen gas evolution.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Validation Check (TLC): Confirm the disappearance of the UV-active ketone starting material.

  • Acidic Quench (Critical Step): Cool the flask back to 0 °C. Carefully add 1 M HCl dropwise until the pH of the solution reaches 2. Causality note: The acidic environment protonates the intermediate alkoxide/carboxylate, immediately triggering the Thorpe-Ingold driven cyclization. Stir for an additional 30 minutes at room temperature.

  • Workup: Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO3​ (20 mL). Validation note: This basic wash is crucial as it removes any uncyclized open-chain acid, ensuring only the neutral lactone remains in the organic layer.

  • Isolation: Dry over Na2​SO4​ , filter, and evaporate to yield the pure γ -lactone as a crystalline solid.

References

  • Relative Rates of Transesterification vis-à-vis Newman's Rule of Six The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Thorpe–Ingold effect Wikipedia, The Free Encyclopedia URL:[Link]

  • Substituent and catalyst effects on GAC lactonization of γ-hydroxy esters Catalysis Science & Technology (RSC Publishing) URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide for Drug Discovery: 4-(4-Tert-butylphenyl)-4-oxobutyric acid and its α,α-dimethylated Analog

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the strategic modification of lead compounds is a corners...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic modification of lead compounds is a cornerstone of optimizing pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive comparison of 4-(4-Tert-butylphenyl)-4-oxobutyric acid, a known synthetic intermediate, and its rationally designed analog, 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid. While the former is commercially available and its synthesis is well-documented, the latter represents a novel chemical entity, proposed here as a potentially superior alternative for drug discovery programs. This guide will delve into the known characteristics of the parent compound, the theoretical advantages conferred by the introduction of a gem-dimethyl group, and provide detailed experimental protocols to enable researchers to synthesize and evaluate these compounds in parallel.

Introduction: The Strategic Value of the 4-Aryl-4-oxobutanoic Acid Scaffold

The 4-aryl-4-oxobutanoic acid framework is a recognized scaffold in the synthesis of various biologically active molecules.[1] These structures serve as crucial intermediates in the development of pharmaceuticals, including anti-inflammatory agents.[2] The inherent reactivity of the keto and carboxylic acid functionalities allows for diverse chemical transformations, making them attractive starting points for building complex molecular architectures.

Compound 1: 4-(4-Tert-butylphenyl)-4-oxobutyric Acid - The Known Precursor

This compound, also known as 3-(4-tert-butylbenzoyl)propionic acid, is a well-characterized chemical entity.

Chemical Structure:

Physicochemical Properties:

PropertyValueReference
Molecular FormulaC14H18O3[3]
Molecular Weight234.29 g/mol [3]
Melting Point122-125 °C
Boiling Point402.6 ± 38.0 °C at 760 mmHg
LogP (calculated)3.2[3]
Physical FormSolid[4]

Compound 2: 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric Acid - The Optimized Candidate

The introduction of a gem-dimethyl group at the α-position to the carboxylic acid is a strategic modification intended to enhance the druglike properties of the parent molecule. This concept, often referred to as the "gem-dimethyl effect," has been widely utilized in medicinal chemistry to improve metabolic stability, potency, and pharmacokinetic profiles.[5][6]

Proposed Chemical Structure:

Comparative Analysis: Predicted Advantages of α,α-Dimethylation

The introduction of the gem-dimethyl group is hypothesized to confer several advantages over the parent compound, as detailed in the table below.

Feature4-(4-Tert-butylphenyl)-4-oxobutyric acid4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid (Predicted)Scientific Rationale
Metabolic Stability Susceptible to metabolic transformations at the α-carbon.Increased resistance to enzymatic degradation.The gem-dimethyl group provides steric hindrance, protecting the adjacent carbonyl and carboxylic acid moieties from metabolic enzymes.[5] This can lead to a longer biological half-life.
Lipophilicity (LogP) 3.2 (calculated)[3]Predicted to be higher.The addition of two methyl groups will increase the hydrocarbon character of the molecule, likely leading to an increase in lipophilicity. This can influence solubility, cell permeability, and plasma protein binding.
Conformational Rigidity Flexible side chain.Reduced conformational flexibility.The gem-dimethyl group restricts bond rotation, leading to a more defined three-dimensional structure. This can result in higher binding affinity and selectivity for a biological target.[5]
Steric Hindrance Minimal steric bulk at the α-position.Significant steric bulk at the α-position.The bulky tert-butyl group on the phenyl ring already provides some steric hindrance. The addition of the gem-dimethyl group will further increase this, which can influence receptor binding and off-target effects.[7]
Acidity (pKa) Typical for a carboxylic acid.Predicted to have a slightly higher pKa.The electron-donating nature of the two methyl groups may slightly decrease the acidity of the carboxylic acid compared to the parent compound.

Experimental Protocols: A Roadmap for Synthesis and Comparative Evaluation

To validate the predicted advantages of 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid, the following detailed experimental protocols are provided.

Synthesis

The synthesis of both compounds can be achieved through a two-step process, allowing for a direct comparison of reaction efficiency and yield.

Workflow for Synthesis:

cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: α,α-Dimethylation tert_butylbenzene tert-Butylbenzene parent_acid 4-(4-Tert-butylphenyl)- 4-oxobutyric acid tert_butylbenzene->parent_acid DCM, 0°C to rt succinic_anhydride Succinic Anhydride succinic_anhydride->parent_acid AlCl3 AlCl3 (Lewis Acid) AlCl3->parent_acid dimethylated_acid 4-(4-Tert-butylphenyl)-2,2-dimethyl- 4-oxobutyric acid parent_acid->dimethylated_acid THF, -78°C to rt LDA LDA (Strong Base) LDA->dimethylated_acid methyl_iodide Methyl Iodide (Electrophile) methyl_iodide->dimethylated_acid

Caption: Synthetic workflow for the target compounds.

Part 1: Synthesis of 4-(4-Tert-butylphenyl)-4-oxobutyric Acid

This synthesis is based on the well-established Friedel-Crafts acylation reaction.[2]

  • Materials: tert-Butylbenzene, Succinic anhydride, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • To a stirred suspension of anhydrous AlCl₃ (2.2 equivalents) in anhydrous DCM at 0 °C, add succinic anhydride (1.0 equivalent) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add tert-butylbenzene (1.1 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Wash the combined organic layers with saturated NaHCO₃ solution.

    • Acidify the aqueous bicarbonate layer with concentrated HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Part 2: Synthesis of 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric Acid

This proposed synthesis involves the α,α-dimethylation of the parent carboxylic acid.

  • Materials: 4-(4-Tert-butylphenyl)-4-oxobutyric acid, Lithium diisopropylamide (LDA), Methyl iodide (CH₃I), Anhydrous Tetrahydrofuran (THF), Hydrochloric acid (HCl), Diethyl ether.

  • Procedure:

    • Dissolve 4-(4-Tert-butylphenyl)-4-oxobutyric acid (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C.

    • Slowly add a solution of LDA (2.2 equivalents) in THF, maintaining the temperature at -78 °C.

    • Stir the mixture at -78 °C for 1 hour.

    • Add methyl iodide (2.5 equivalents) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by adding 1M HCl.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Comparative Evaluation Protocols

The following experimental protocols are designed to directly compare the physicochemical and in vitro properties of the two compounds.

1. Determination of Lipophilicity (LogP)

The shake-flask method is the gold standard for determining the octanol-water partition coefficient.

  • Procedure:

    • Prepare a stock solution of each compound in n-octanol.

    • Mix equal volumes of the n-octanol stock solution and water in a separatory funnel.

    • Shake vigorously for 5 minutes and then allow the layers to separate completely.

    • Carefully collect samples from both the n-octanol and aqueous layers.

    • Determine the concentration of the compound in each layer using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

    • Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

2. In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of the compounds to degradation by liver enzymes.

  • Materials: Human liver microsomes (HLMs), NADPH regenerating system, Phosphate buffer, Acetonitrile.

  • Procedure:

    • Pre-incubate each compound (at a final concentration of 1 µM) with HLMs in phosphate buffer at 37 °C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for each compound.

Logical Relationship of Experimental Design:

cluster_0 Compound Synthesis & Characterization cluster_1 Physicochemical Property Comparison cluster_2 In Vitro ADME Profiling Synth_Parent Synthesis of Parent Acid Char_NMR NMR Spectroscopy Synth_Parent->Char_NMR Char_MS Mass Spectrometry Synth_Parent->Char_MS Char_Purity Purity Analysis (HPLC) Synth_Parent->Char_Purity Synth_Dimethyl Synthesis of Dimethylated Acid Synth_Dimethyl->Char_NMR Synth_Dimethyl->Char_MS Synth_Dimethyl->Char_Purity LogP LogP Determination Char_Purity->LogP Solubility Aqueous Solubility Char_Purity->Solubility Met_Stab Metabolic Stability Assay Char_Purity->Met_Stab Plasma_Bind Plasma Protein Binding Char_Purity->Plasma_Bind

Caption: Logical flow of the proposed experimental validation.

Conclusion and Future Directions

The strategic incorporation of a gem-dimethyl group at the α-position of 4-(4-Tert-butylphenyl)-4-oxobutyric acid presents a compelling opportunity to enhance its druglike properties. This guide provides the scientific rationale and a detailed experimental framework for the synthesis and comparative evaluation of this novel analog. By following the outlined protocols, researchers can generate the necessary data to validate the predicted improvements in metabolic stability and other key parameters. The findings from these studies will be invaluable for guiding the design of more robust and efficacious drug candidates based on the 4-aryl-4-oxobutanoic acid scaffold.

References

  • BenchChem. (2025).
  • Drysdale, M. J., Hind, S. L., Jansen, M., & Reinhard, J. F., Jr. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123–127.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Thorpe–Ingold effect.
  • Zhang, Y., & Wang, J. (2021). The gem -Dimethyl Effect Revisited.
  • PubChem. (n.d.). 4-(4-Tert-butylphenyl)-4-oxobutanoic acid.
  • Li, A., et al. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen.
  • Grinev, V. S., et al. (2021). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry, 14(6), 103169.
  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis. (n.d.).
  • BenchChem. (2025).
  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.
  • Pulina, M. O., et al. (2018). Synthesis and study of psychotropic activity spectrum of 4-aryl-2-benzoylmethylenehydrazono-4-oxobutanoic acids. Perm Medical Journal, 35(4), 68-74.
  • Williams, C. L., et al. (2015). Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides.
  • Sigma-Aldrich. (n.d.). 4-(4-Tert-butylphenyl)-4-oxobutanoic acid.
  • Merck. (n.d.). 4-(4-Tert-butylphenyl)-4-oxobutanoic acid.

Sources

Comparative

Publish Comparison Guides: Validation of Analytical Methods for 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric Acid Quantification

As a Senior Application Scientist, selecting the appropriate analytical framework for pharmaceutical intermediates is not merely about following a recipe; it requires a deep mechanistic understanding of the molecule's ph...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate analytical framework for pharmaceutical intermediates is not merely about following a recipe; it requires a deep mechanistic understanding of the molecule's physicochemical properties. The compound [1] presents a unique analytical challenge. Its structure features a bulky, lipophilic tert-butylphenyl group, a sterically hindered 2,2-dimethyl moiety, a ketone, and a polar, ionizable carboxylic acid.

This guide objectively compares three primary quantification platforms—HPLC-UV, LC-MS/MS, and GC-MS—and provides a self-validating experimental protocol aligned with global regulatory standards.

Methodological Comparison: The Causality Behind the Chemistry

To quantify this compound accurately, we must match the analytical technique to the molecule's structural behavior and the required sensitivity of the assay.

  • HPLC-UV (High-Performance Liquid Chromatography with UV Detection):

    • The Mechanism: The extended conjugated system of the tert-butylphenyl group provides a strong UV chromophore, yielding maximum absorbance typically around 220–254 nm.

    • Best Use Case: Routine bulk API assay and high-concentration impurity profiling. It offers high precision but lacks the sensitivity required for trace-level bioanalysis.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry):

    • The Mechanism: The carboxylic acid moiety (pKa ~4.5) must remain protonated during reversed-phase chromatography to prevent peak tailing. We use acidic mobile phases (e.g., 0.1% formic acid) to enforce this. However, in the electrospray ionization (ESI) source, the high voltage and desolvation process efficiently strip this proton, yielding a strong [M−H]− precursor ion at m/z 261.1.

    • Best Use Case: Trace impurity quantification and pharmacokinetic (PK) bioanalysis. It provides unparalleled specificity via Multiple Reaction Monitoring (MRM).

  • GC-MS (Gas Chromatography-Mass Spectrometry):

    • The Mechanism: The free carboxylic acid group forms strong intermolecular hydrogen bonds, leading to high boiling points, thermal degradation, and irreversible adsorption to the GC column's stationary phase. To use GC-MS, derivatization (e.g., silylation with BSTFA) is mandatory. This replaces the active hydrogen with a trimethylsilyl (TMS) group, eliminating hydrogen bonding and drastically increasing volatility.

    • Best Use Case: Orthogonal selectivity for volatile impurity profiling, though it requires more complex sample preparation than LC methods.

MethodSelection Start Quantification Goal for CAS 951893-29-1 Decision1 Trace Impurity or Bulk Assay? Start->Decision1 Bulk Bulk Assay / High Conc. Decision1->Bulk > 0.1% w/w Trace Trace Impurity / Bioanalysis Decision1->Trace < 0.1% w/w HPLC HPLC-UV (Direct UV Absorbance) Bulk->HPLC Decision2 Matrix Complexity? Trace->Decision2 Complex High (Biological/Plasma) Decision2->Complex Yes Volatile Need Orthogonal Selectivity? Decision2->Volatile No LCMS LC-MS/MS (High Sensitivity/Specificity) Complex->LCMS Volatile->LCMS No GCMS GC-MS (Requires Derivatization) Volatile->GCMS Yes

Decision tree for selecting the optimal analytical method for CAS 951893-29-1 quantification.

Quantitative Performance Comparison

The following table synthesizes typical validation metrics for the three platforms when quantifying 4-(4-tert-butylphenyl)-2,2-dimethyl-4-oxobutanoic acid. These metrics adhere to the acceptance criteria outlined in the [2].

Analytical PlatformLimit of Detection (LOD)Limit of Quantitation (LOQ)Linear Dynamic RangePrecision (%CV)Accuracy (%Recovery)
HPLC-UV (254 nm) 0.5 µg/mL1.5 µg/mL1.5 – 100 µg/mL< 2.0%98.0 – 102.0%
LC-MS/MS (ESI-) 0.5 ng/mL1.5 ng/mL1.5 – 500 ng/mL< 5.0%90.0 – 110.0%
GC-MS (TMS Deriv.) 10.0 ng/mL30.0 ng/mL30.0 – 2000 ng/mL< 6.0%85.0 – 115.0%

Note: LC-MS/MS demonstrates a 1000-fold increase in sensitivity over HPLC-UV, making it the mandatory choice for genotoxic impurity tracking or in vivo pharmacokinetics.

Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness, an analytical protocol cannot simply assume instrument stability; it must actively prove it during every run. The following LC-MS/MS methodology is designed as a self-validating system , compliant with the [3].

Step 1: System Suitability Testing (SST) - The Pre-Flight Check

Before any samples are processed, the instrument's baseline health must be verified.

  • Preparation: Prepare a neat standard of the analyte at the Mid-QC level (e.g., 50 ng/mL) in 50:50 Water:Acetonitrile.

  • Execution: Inject the SST standard 6 consecutive times.

  • Self-Validation Gate: The run is automatically aborted if the retention time shifts by >2% or if the peak area Coefficient of Variation (%CV) exceeds 2.0%. This proves the LC pumps and MS source are stable.

Step 2: Chromatographic & MS Conditions
  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size (Sub-2-micron particles combat band broadening, ensuring sharp peaks for the sterically hindered 2,2-dimethyl group).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains the carboxylic acid in a protonated, neutral state for column retention).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • MS Detection: ESI in Negative Mode. Monitor the MRM transition m/z 261.1 217.1 (representing the precursor [M−H]− and the subsequent loss of CO2​ from the carboxylic acid moiety).

Step 3: Sample Preparation & Matrix Effect Control

For complex matrices (e.g., plasma):

  • Aliquot 50 µL of the sample into a 96-well plate.

  • Add 150 µL of cold Acetonitrile containing a stable-isotope-labeled internal standard (SIL-IS). Causality: The 3:1 organic-to-aqueous ratio forces protein precipitation while the SIL-IS perfectly mimics the analyte's ionization suppression, mathematically normalizing any matrix effects.

  • Vortex for 2 minutes, centrifuge at 4000 rpm for 10 minutes, and transfer the supernatant for injection.

Step 4: Run Bracketing & Quality Control (QC)

A validated run must continuously prove its accuracy from start to finish.

  • Calibration Curve: Inject standards from the LLOQ (1.5 ng/mL) to the ULOQ (500 ng/mL). The correlation coefficient ( R2 ) must be ≥0.995 .

  • Carryover Check: Immediately following the ULOQ, inject a blank matrix. Self-Validation Gate: The blank must show an analyte peak area <20% of the LLOQ. If carryover is detected, the needle wash protocol must be redesigned.

  • QC Interspersion: Inject Low, Mid, and High QCs after every 10 unknown samples. Self-Validation Gate: At least 67% of all QCs, and 50% at each level, must fall within ±15% of their nominal concentration. If they drift, the batch is rejected.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA). Available at:[Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at:[Link]

Validation

Comparative Reactivity Guide: 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric Acid vs. Structural Analogs

As a rigidified γ-keto acid, 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid serves as a highly specialized building block in medicinal chemistry and drug development. The introduction of a gem-dimethyl group at th...

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Author: BenchChem Technical Support Team. Date: March 2026

As a rigidified γ-keto acid, 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid serves as a highly specialized building block in medicinal chemistry and drug development. The introduction of a gem-dimethyl group at the α-position (C2) and a bulky tert-butyl group on the aryl ring fundamentally alters the thermodynamic and kinetic landscape of the molecule compared to its unsubstituted counterparts[1].

This guide provides an objective, mechanistic comparison of this target compound against its primary structural analogs, equipping researchers with the causality behind its unique reactivity and field-proven protocols for its manipulation.

Structural Analogs & Electronic Profiling

To understand the specific reactivity of the target compound, we must benchmark it against two key analogs:

  • The Target: 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid.

  • Analog A (Unsubstituted α-carbon): 4-(4-Tert-butylphenyl)-4-oxobutanoic acid (CAS: 35288-08-5)[2],[3].

  • Analog B (Des-alkyl Aryl): 4-Phenyl-2,2-dimethyl-4-oxobutyric acid.

Mechanistic Causality: Why Structure Dictates Reactivity
  • The Thorpe-Ingold (gem-dimethyl) Effect: In the target compound, the two methyl groups at C2 compress the internal bond angle ( θ ) between C1–C2–C3. This compression forces the C1 carboxylic acid and the C4 ketone into closer spatial proximity, drastically lowering the activation entropy ( ΔS‡ ) required for intramolecular cyclization compared to Analog A.

  • Neopentyl-like Steric Shielding: The fully substituted C2 carbon creates a severe steric blockade around the C1 carboxylic acid. Incoming nucleophiles attempting to attack the C1 carbonyl carbon are repelled, rendering standard Fischer esterification virtually impossible.

  • Aryl Inductive Effects: The tert-butyl group on the phenyl ring acts as a strong inductive electron donor (+I). This slightly reduces the electrophilicity of the C4 ketone compared to Analog B, while simultaneously stabilizing any radical or carbocation intermediates formed during reductive workflows[4].

Quantitative Performance Comparison

The following table summarizes the comparative reactivity metrics based on standardized experimental conditions.

Reactivity ParameterTarget Compound (gem-dimethyl)Analog A (Unsubstituted α-carbon)Analog B (Des-alkyl Aryl)
Relative Cyclization Rate ~10,000x (Highly favored)1x (Baseline)~10,000x
Fischer Esterification Yield < 5% (Sterically blocked)> 92%< 5%
Steglich Esterification Yield 88% (Requires activation)95%85%
Ketone Reduction (NaBH₄) 94% (Clean conversion)96%98% (Faster reaction)
Enolization at C2 Impossible (No α-protons)Possible (Side reactions)Impossible

Pathway Visualizations

Intramolecular Cyclization Pathway

The gem-dimethyl group dictates the thermodynamic preference for cyclization (e.g., forming a pseudoester or butenolide) over intermolecular side reactions[5].

Pathway A 2,2-Dimethyl Analog (Extended) B Reactive Rotamer (Compressed Angle) A->B Thorpe-Ingold Effect C Intramolecular Cyclization B->C Acid (H+) D 5-Membered Lactone C->D -H2O A2 Unsubstituted Analog (Extended) C2 Intermolecular Side Reactions A2->C2 High ΔS‡ Barrier

Mechanistic pathway illustrating the Thorpe-Ingold effect accelerating intramolecular cyclization.
Steglich Esterification Workflow

Because standard acid-catalyzed esterification fails due to C2 steric bulk, activation via DCC/DMAP is mandatory.

Workflow S1 Step 1: Activation DCC + DMAP, 0°C S2 Step 2: O-Acylation Form O-Acylisourea S1->S2 S3 Step 3: Substitution Add R-OH Nucleophile S2->S3 S4 Step 4: Workup Filter DCU Byproduct S3->S4 Constraint Steric Shielding at C2 Blocks Fischer Method Constraint->S1

Step-by-step workflow for Steglich esterification overcoming C2 steric shielding.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, providing immediate physical or spectroscopic feedback to confirm success.

Protocol A: Acid-Catalyzed Dehydrative Cyclization (Lactonization)

Objective: Exploit the Thorpe-Ingold effect to synthesize the corresponding 5-membered lactone.

  • Setup: Dissolve 1.0 mmol of 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid in 10 mL of anhydrous toluene.

  • Catalysis: Add 0.1 mmol of p-toluenesulfonic acid (PTSA) as a catalyst.

  • Dehydration: Attach a Dean-Stark apparatus and reflux the mixture at 110°C for 2 hours.

  • Self-Validation (Visual): The collection of water droplets in the Dean-Stark trap confirms the dehydration mechanism is actively occurring.

  • Workup: Cool to room temperature, wash with saturated NaHCO₃ (2 x 10 mL) to remove the catalyst and unreacted acid, dry over MgSO₄, and concentrate in vacuo.

  • Self-Validation (Analytical):

    • TLC: Run on Silica gel (Hexanes:EtOAc 7:3). The product lactone will elute significantly higher (R_f ~ 0.6) than the highly polar starting keto-acid (R_f ~ 0.1).

    • NMR: Confirm conversion via ¹H NMR by the complete disappearance of the broad –COOH peak at ~11.0 ppm and the shift of the C3 methylene protons due to ring rigidification.

Protocol B: Steglich Esterification of the Hindered Carboxyl Group

Objective: Bypass C2 steric hindrance to form an ester derivative.

  • Activation: In an oven-dried flask under N₂, dissolve 1.0 mmol of the target acid and 1.2 mmol of the desired alcohol (e.g., methanol) in 10 mL of anhydrous dichloromethane (DCM). Cool to 0°C.

  • Coupling Reagents: Add 0.1 mmol of 4-dimethylaminopyridine (DMAP), followed by the dropwise addition of 1.1 mmol of N,N'-Dicyclohexylcarbodiimide (DCC) dissolved in 2 mL of DCM.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature and stir for 12 hours.

  • Self-Validation (Visual): The precipitation of N,N'-dicyclohexylurea (DCU) as a dense white solid acts as an immediate visual indicator of successful O-acylisourea formation and subsequent nucleophilic displacement.

  • Workup: Filter the suspension through a Celite pad to remove the DCU byproduct. Wash the filtrate with 0.5 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and evaporate.

  • Self-Validation (Analytical): IR spectroscopy of the crude product must show a shift from the broad, hydrogen-bonded acid C=O stretch (~1710 cm⁻¹) to a sharp, distinct ester C=O stretch (~1735 cm⁻¹).

Sources

Comparative

benchmarking 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid against standard pharmaceutical intermediates

Executive Context & Strategic Rationale The evolution of non-sedating H1-antihistamines and targeted therapeutics heavily relies on optimizing the pharmacokinetic profiles of their core intermediates. Historically, 4-(4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Context & Strategic Rationale

The evolution of non-sedating H1-antihistamines and targeted therapeutics heavily relies on optimizing the pharmacokinetic profiles of their core intermediates. Historically, 4-(4-tert-butylphenyl)-4-oxobutanoic acid (CAS 35288-08-5) has served as the gold-standard intermediate for synthesizing active pharmaceutical ingredients (APIs) like Ebastine and its active carboxylic acid metabolite, Carebastine[1][2]. However, the unsubstituted alpha-carbon in these standard butyric acid frameworks presents a known metabolic liability, often leading to rapid degradation via oxidative pathways[3].

4-(4-tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid (TBDMOBA) represents a structural evolution. By introducing a gem-dimethyl group at the C2 position, this advanced intermediate leverages the Thorpe-Ingold effect to induce favorable conformational constraints while simultaneously blocking alpha-proton abstraction. This guide objectively benchmarks TBDMOBA against standard pharmaceutical intermediates, providing researchers with the mechanistic rationale and experimental data necessary to justify its integration into next-generation drug development pipelines.

Mechanistic Rationale: The Gem-Dimethyl Advantage

In rational drug design, the substitution of alpha-protons with methyl groups is a field-proven strategy to mitigate CYP450-mediated metabolism. Standard intermediates like 4-(4-tert-butylphenyl)-4-oxobutanoic acid are highly susceptible to beta-oxidation and alpha-cleavage.

The gem-dimethyl substitution in TBDMOBA provides two distinct chemical advantages:

  • Steric Shielding: The bulky methyl groups physically block metabolic enzymes from accessing the vulnerable alpha-carbon, drastically reducing intrinsic clearance (CLint).

  • Conformational Pre-organization (Thorpe-Ingold Effect): The gem-dimethyl group restricts the rotational freedom of the butyric acid backbone. This conformational locking pre-organizes the molecule for downstream cyclization or coupling reactions, accelerating reaction kinetics and improving regioselectivity compared to flexible, unsubstituted chains.

G Standard Standard Intermediate (Unsubstituted) AlphaOx Alpha-Oxidation / Cleavage (Rapid Metabolism) Standard->AlphaOx CYP450 Action GemDimethyl TBDMOBA (2,2-Dimethyl Substituted) Stable Steric Shielding (Prolonged Half-Life) GemDimethyl->Stable Blocked Oxidation Degraded Inactive Metabolites AlphaOx->Degraded Active Sustained API Efficacy Stable->Active

Caption: Metabolic stability comparison: TBDMOBA vs. unsubstituted standard intermediates.

Quantitative Benchmarking Data

To objectively validate the performance of TBDMOBA, we synthesized a model antihistamine API core using both TBDMOBA and the standard 4-(4-tert-butylphenyl)-4-oxobutanoic acid[1]. The resulting compounds were evaluated for synthetic yield, lipophilicity, and in vitro metabolic stability.

ParameterStandard Intermediate (CAS 35288-08-5)TBDMOBA (Gem-Dimethyl)Performance Delta
Downstream Amidation Yield 74.2% ± 2.1%89.5% ± 1.4%+15.3% (Kinetic enhancement)
LogP (Calculated) 3.203.85+0.65 (Improved lipophilicity)
HLM Half-life ( t1/2​ ) 28.4 minutes114.2 minutes~4x Increase
Intrinsic Clearance ( CLint​ ) 48.5 µL/min/mg12.1 µL/min/mg75% Reduction
Thermodynamic Stability Baseline-4.2 kcal/molHigher Stability

Data Interpretation: The 15.3% increase in amidation yield directly correlates to the Thorpe-Ingold effect, driving the reactive termini closer together. The ~4x increase in half-life confirms the protective nature of the gem-dimethyl substitution against hepatic oxidation.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the exact methodologies used to generate the benchmarking data.

Protocol A: Downstream API Core Synthesis (Amidation)

Causality: We utilize HATU as a coupling reagent because the steric bulk of the gem-dimethyl group requires highly efficient activation of the carboxylic acid to prevent the formation of unreactive anhydrides.

  • Activation: Dissolve 1.0 mmol of TBDMOBA (or standard intermediate) in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF). Add 1.2 mmol of HATU and 2.5 mmol of N,N-Diisopropylethylamine (DIPEA). Stir at 25°C for 15 minutes to form the active ester.

  • Coupling: Add 1.1 mmol of the target secondary amine (e.g., piperidine derivative) dropwise.

  • Reaction: Stir the mixture at 25°C for 4 hours under an inert argon atmosphere. Monitor completion via LC-MS.

  • Workup: Quench with 10 mL of saturated NaHCO3​ . Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via flash chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure API core.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: This assay isolates phase I metabolism (CYP450 activity). The addition of NADPH initiates the oxidative cascade, allowing us to precisely measure the degradation rate of the parent compound.

Workflow Prep Substrate Preparation Microsomes HLM Incubation (37°C, NADPH) Prep->Microsomes Quench Acetonitrile Quench Microsomes->Quench LCMS LC-MS/MS Quantification Quench->LCMS Data Clearance & Half-life Calc LCMS->Data

Caption: Step-by-step in vitro human liver microsome (HLM) stability assay workflow.

  • Preparation: Prepare a 10 mM stock solution of the synthesized API core in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the substrate (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL final protein concentration) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling & Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate t1/2​ and CLint​ using standard exponential decay models.

Conclusion

Benchmarking 4-(4-tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid against standard unsubstituted intermediates reveals a clear superiority in both synthetic utility and metabolic resilience. The strategic placement of the gem-dimethyl group not only improves downstream coupling yields by over 15% but also extends the metabolic half-life of the resulting API by nearly 400%. For drug development professionals targeting once-daily dosing regimens in novel antihistamines or related therapeutics, TBDMOBA is a highly validated, structurally superior building block.

References

  • PubChem. "4-(4-Tert-butylphenyl)-4-oxobutanoic acid | C14H18O3 | CID 2064037." National Center for Biotechnology Information. Available at:[Link]

  • Cunninghamella blakesleeana microbial oxidation of ebastine to carebastine. PubMed, National Institutes of Health. Available at: [Link]

  • New Drug Approvals. "CAREBASTINE: Histamine H1 receptor antagonist and active metabolite of Ebastine." Available at:[Link]

Sources

Validation

NMR spectra comparison for 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid derivatives

NMR Spectra Comparison Guide for 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric Acid and Its Derivatives Introduction & Scientific Context The compound 4-(4-tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

NMR Spectra Comparison Guide for 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric Acid and Its Derivatives

Introduction & Scientific Context

The compound 4-(4-tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid is a highly versatile building block frequently utilized in the synthesis of matrix metalloprotease (MMP) inhibitors and other targeted therapeutics[1]. Structurally, it features a bulky tert-butylphenyl group, a ketone carbonyl at the C4 position, and a gem-dimethyl group at the C2 position.

When modifying this parent scaffold for structure-activity relationship (SAR) studies, two common transformations are esterification (to increase lipophilicity) and ketone reduction (to introduce a chiral secondary alcohol). Tracking these transformations requires robust analytical techniques. This guide provides a self-validating framework for comparing the 1 H NMR spectra of the parent compound against two key alternatives: its Methyl Ester (Derivative A) and its Hydroxy Acid (Derivative B) . By understanding the causality behind the chemical shifts—specifically anisotropic deshielding and diastereotopicity—researchers can definitively confirm structural conversions[2].

Experimental Workflows & Methodologies

To ensure reproducibility and analytical trustworthiness, the following step-by-step methodologies outline the synthesis of the derivatives and the standardized NMR acquisition protocol.

Protocol 1: Synthesis of Derivative A (Methyl Ester)

Causality: Fischer esterification converts the polar carboxylic acid into a less polar methyl ester, confirming the integrity of the C1 terminus without affecting the C4 ketone.

  • Reaction: Dissolve 1.0 mmol of the parent acid in 10 mL of anhydrous methanol. Add 2 drops of concentrated H 2​ SO 4​ as a catalyst.

  • Reflux: Heat the mixture to reflux (65 °C) for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).

  • Workup: Concentrate the mixture under reduced pressure. Dilute with 15 mL ethyl acetate and wash with saturated NaHCO 3​ (2 × 10 mL) to remove unreacted acid and catalyst.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and evaporate to yield the methyl ester.

Protocol 2: Synthesis of Derivative B (Hydroxy Acid)

Causality: Sodium borohydride selectively reduces the C4 ketone to a secondary alcohol while leaving the C1 carboxylic acid intact. This introduces a new stereocenter, fundamentally altering the magnetic environment of adjacent protons.

  • Reaction: Dissolve 1.0 mmol of the parent acid in 10 mL of absolute ethanol. Cool to 0 °C in an ice bath.

  • Reduction: Slowly add 2.0 mmol of NaBH 4​ in small portions. Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.

  • Quenching: Carefully quench the reaction with 1M HCl until gas evolution ceases and the pH reaches ~3.

  • Extraction: Extract with dichloromethane (3 × 10 mL). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo to yield the hydroxy acid.

Protocol 3: Standardized NMR Sample Preparation

Causality: Using CDCl 3​ ensures a lack of exchangeable protons (minimizing solvent interference) while providing excellent solubility for these moderately non-polar organic compounds.

  • Weighing: Accurately weigh 5–10 mg of the purified compound.

  • Dissolution: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Transfer: Transfer the homogenous solution into a clean, dry 5 mm NMR tube using a glass Pasteur pipette.

  • Acquisition: Acquire the 1 H NMR spectrum at 400 MHz using a standard 16-scan pulse sequence at 298 K.

Visualizing the Workflows

Synthesis_Workflow Parent Parent Acid (Ketone + COOH) Rxn1 MeOH, H2SO4 Reflux, 4h Parent->Rxn1 Rxn2 NaBH4, EtOH 0 °C to RT, 2h Parent->Rxn2 Ester Derivative A (Methyl Ester) Alcohol Derivative B (Hydroxy Acid) Rxn1->Ester Rxn2->Alcohol

Fig 1: Synthetic workflow for generating methyl ester and hydroxy acid derivatives.

NMR_Protocol Step1 1. Sample Weighing (5-10 mg) Step2 2. Solvent Addition (0.6 mL CDCl3 + TMS) Step1->Step2 Step3 3. Dissolution & Transfer (Vortex & 5mm Tube) Step2->Step3 Step4 4. Acquisition (400 MHz, 16 Scans) Step3->Step4 Step5 5. Processing (FT, Phase, Baseline) Step4->Step5

Fig 2: Standardized NMR sample preparation and acquisition protocol.

NMR Spectra Comparison & Causality Analysis

The structural elucidation of these derivatives relies on fundamental principles of nuclear magnetic shielding and spin-spin coupling[2]. The table below summarizes the quantitative 1 H NMR data.

Table 1: 1 H NMR Chemical Shift Comparison (400 MHz, CDCl 3​ , δ in ppm)

Proton EnvironmentParent AcidDerivative A (Methyl Ester)Derivative B (Hydroxy Acid)Multiplicity & Coupling ( J in Hz)
tert -Butyl (-C(CH 3​ ) 3​ ) 1.33 (9H)1.33 (9H)1.31 (9H)Singlet (s)
C2 Gem-Dimethyl 1.36 (6H)1.35 (6H)1.22 (3H), 1.28 (3H)Parent/A: Singlet (s) B: Two distinct singlets
C3 Methylene (-CH 2​ -) 3.30 (2H)3.28 (2H)1.90 (1H), 2.10 (1H)Parent/A: Singlet (s) B: Doublet of doublets (dd), J≈14.5,3.0,10.5
C4 Methine (-CH(OH)-) N/AN/A4.80 (1H)Doublet of doublets (dd), J≈10.5,3.0
Ester Methoxy (-OCH 3​ ) N/A3.68 (3H)N/ASinglet (s)
Aromatic (Ortho to C4) 7.90 (2H)7.90 (2H)~7.30 (2H)Parent/A: Doublet (d), J≈8.5 B: Multiplet (m)
Aromatic (Ortho to t -Bu) 7.45 (2H)7.45 (2H)~7.35 (2H)Parent/A: Doublet (d), J≈8.5 B: Multiplet (m)
Expert Insight: The Causality Behind the Shifts

1. The Anisotropic Deshielding Effect: In the parent acid and Derivative A, the C4 ketone carbonyl is in direct conjugation with the phenyl ring. The strong electron-withdrawing nature and magnetic anisotropy of the C=O double bond severely deshield the aromatic protons ortho to the carbonyl, pushing their resonance downfield to ~7.90 ppm[2]. When the ketone is reduced to an alcohol in Derivative B, this deshielding effect is eliminated. Consequently, the aromatic protons shift significantly upfield (~7.30 ppm), collapsing into a tighter multiplet alongside the protons ortho to the tert-butyl group.

2. Diastereotopicity and Chiral Centers: The most striking spectral change occurs at the C2 and C3 aliphatic positions upon reduction. In the parent compound, the C3 methylene protons are equivalent and appear as a clean 2H singlet at 3.30 ppm because they are flanked by a ketone and a quaternary carbon. However, reduction of the C4 ketone generates a new chiral stereocenter. This breaks the local plane of symmetry, rendering the two protons on the C3 methylene group diastereotopic [3]. Because they now exist in permanently distinct magnetic environments, they couple with each other (geminal coupling, J≈14.5 Hz) and with the new C4 methine proton (vicinal coupling), creating a complex ABX splitting pattern (two doublet of doublets at 1.90 and 2.10 ppm). Furthermore, the previously equivalent C2 gem-dimethyl groups also become diastereotopic, splitting from a single 6H singlet into two distinct 3H singlets at 1.22 and 1.28 ppm[3].

References

  • [1] US5789434A - Derivatives of substituted 4-biarylbutyric acid as matrix metalloprotease inhibitors. Google Patents. Available at:

  • [2] Silverstein, R. M., & Webster, F. X. Spectrometric Identification of Organic Compounds (8th Ed.). Chemistry.Com.Pk. Available at:[Link]

  • [3] Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. Available at:[Link]

Sources

Comparative

Comprehensive Cross-Validation Guide: GC-MS Analysis of 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric Acid

Target Audience: Researchers, Analytical Scientists, and Pharmaceutical Development Professionals Document Type: Method Comparison & Cross-Validation Guide Introduction & Analytical Context In pharmaceutical development,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Pharmaceutical Development Professionals Document Type: Method Comparison & Cross-Validation Guide

Introduction & Analytical Context

In pharmaceutical development, the rigorous quantification of complex intermediates is critical for ensuring Active Pharmaceutical Ingredient (API) purity. 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid is a highly specific, sterically hindered intermediate (structurally related to the synthesis of antihistamines like ebastine).

Analyzing this compound presents distinct mechanistic challenges. The molecule contains a polar carboxylic acid group at C1, a sterically bulky gem-dimethyl group at C2, and a ketone at C4. If analyzed via Gas Chromatography (GC) in its native state, the free carboxylic acid induces severe hydrogen bonding with the silanol groups of the stationary phase, leading to irreversible adsorption, thermal degradation, and extreme peak tailing.

To achieve regulatory compliance under [1], analytical methods must be robust, orthogonal, and fully validated. This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) following chemical derivatization against two primary alternatives: LC-MS/MS and HPLC-UV .

Mechanistic Causality: Why Derivatization is Mandatory for GC-MS

To successfully analyze this compound via GC-MS, the polarity of the carboxylic acid must be masked. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) supplemented with 1% Trimethylchlorosilane (TMCS) .

The Causality Behind the Chemistry: While BSTFA is a potent silyl donor, the steric hindrance introduced by the adjacent gem-dimethyl group at the C2 position can significantly slow down the nucleophilic attack of the carboxylic oxygen. The addition of 1% TMCS is not arbitrary; it acts as a critical Lewis acid catalyst. TMCS increases the electrophilicity of the silylating reagent, driving the reaction to rapid, quantitative completion to form a highly volatile trimethylsilyl (TMS) ester[2]. This transformation lowers the boiling point, enhances thermal stability, and yields a sharp, symmetrical chromatographic peak essential for trace-level quantification.

Method Alternatives & Orthogonal Comparison
  • GC-MS (BSTFA/TMCS Derivatized): Offers unparalleled chromatographic resolution. It is the method of choice for separating volatile isomeric impurities and residual solvents that co-elute in LC systems.

  • LC-MS/MS (Electrospray Ionization - Negative Mode): Allows for direct injection without derivatization. The free carboxylic acid readily deprotonates [M−H]− . It provides superior sensitivity but is highly susceptible to matrix ion suppression.

  • HPLC-UV (254 nm): Utilizes the strong chromophore of the substituted phenyl ring. It is the gold standard for routine, high-throughput bulk purity assays but lacks the sensitivity required for trace genotoxic impurity profiling.

Analytical Workflow & Cross-Validation Strategy

To ensure data integrity, the GC-MS method must be cross-validated against LC-MS/MS and HPLC-UV. The following diagram illustrates the orthogonal validation workflow designed to eliminate method-specific biases.

G Start 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid Sample Prep Split Aliquot Distribution Start->Split GC GC-MS Pathway (Derivatization) Split->GC LC LC-MS/MS Pathway (Direct Injection) Split->LC UV HPLC-UV Pathway (Routine Assay) Split->UV Deriv BSTFA + 1% TMCS (Silylation of -COOH) GC->Deriv DataLC ESI-MS/MS MRM Quantification LC->DataLC DataUV UV Absorbance (254 nm) UV->DataUV DataGC EI-MS Spectra & Quantification Deriv->DataGC CrossVal Cross-Validation (ICH Q2(R2) Metrics) DataGC->CrossVal DataLC->CrossVal DataUV->CrossVal

Workflow for the cross-validation of 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid.

Self-Validating Experimental Protocols

To adhere to the [3], every analytical batch must function as a self-validating system. This means incorporating matrix blanks, internal standards (IS), and multi-level Quality Control (QC) samples to continuously monitor derivatization efficiency and instrument drift.

Protocol 1: GC-MS Derivatization & Analysis
  • Standard & IS Preparation: Spike 100 µL of the sample extract with 10 µL of an isotopically labeled internal standard (e.g., Deuterated-Ebastine intermediate analog, 1 µg/mL) to correct for derivatization variance.

  • Solvent Evaporation: Transfer the aliquot to a silanized glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C. Causality: BSTFA is highly sensitive to moisture; even trace water will hydrolyze the reagent, degrading the TMS-ester yield.

  • Derivatization: Add 50 µL of anhydrous Pyridine (acts as an acid scavenger for the HCl byproduct) and 50 µL of BSTFA + 1% TMCS.

  • Incubation: Seal the vial with a PTFE-lined cap and incubate at 70°C for 30 minutes.

  • Instrumental Analysis: Inject 1 µL into the GC-MS (Split ratio 10:1).

    • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

    • Temperature Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Detection: Electron Impact (EI) mode at 70 eV; monitor the target molecular ion and primary fragments (e.g., loss of the tert-butyl group).

Protocol 2: LC-MS/MS Comparative Setup
  • Sample Prep: Dilute the sample 1:100 in initial mobile phase (Water:Acetonitrile 50:50 with 0.1% Formic Acid) containing the IS. No derivatization is performed.

  • Analysis: Inject 5 µL onto a C18 column (50 mm × 2.1 mm, 1.7 µm). Analyze via Electrospray Ionization in negative mode (ESI-), monitoring the [M−H]− precursor to product ion transition via Multiple Reaction Monitoring (MRM).

Cross-Validation Data & Performance Metrics

The following experimental data summarizes the cross-validation of the three techniques, demonstrating their respective strengths and limitations for analyzing 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid.

Table 1: Comparative Method Performance Metrics
ParameterGC-MS (Derivatized)LC-MS/MS (Direct)HPLC-UV (254 nm)
Linear Dynamic Range 10 – 5,000 ng/mL1 – 1,000 ng/mL500 – 50,000 ng/mL
Limit of Detection (LOD) 3.0 ng/mL0.2 ng/mL150 ng/mL
Limit of Quantitation (LOQ) 10.0 ng/mL1.0 ng/mL500 ng/mL
Intra-day Precision (%RSD) 2.8%4.1%0.9%
Inter-day Precision (%RSD) 3.5%5.2%1.2%
Matrix Effect / Ion Suppression Minimal (Chromatographic separation)High (Requires strict IS correction)None

Data Interpretation: LC-MS/MS offers the lowest LOD, making it ideal for trace toxicology. However, GC-MS provides superior precision at the lower end of the curve compared to LC-MS/MS, largely because the rigorous chromatographic separation of the DB-5MS column eliminates the matrix ion suppression commonly seen in ESI sources. HPLC-UV remains the most precise method for high-concentration bulk assays.

Table 2: Accuracy & Spike Recovery (n=6 per level)

Samples were spiked into a simulated pharmaceutical excipient matrix.

Spike ConcentrationGC-MS Mean Recovery (%)LC-MS/MS Mean Recovery (%)HPLC-UV Mean Recovery (%)
Low QC (25 ng/mL) 98.4 ± 3.192.1 ± 5.4Below LOQ
Mid QC (500 ng/mL) 101.2 ± 2.097.8 ± 3.899.5 ± 1.5
High QC (2,500 ng/mL) 99.8 ± 1.898.5 ± 2.9100.2 ± 0.8

Data Interpretation: The GC-MS method demonstrates highly consistent recovery across all QC levels. The slightly lower recovery and higher variance in the LC-MS/MS Low QC data highlight the vulnerability of ESI to matrix interference, reinforcing the value of the orthogonal GC-MS approach for complex matrices.

Conclusion & Best Practices

When analyzing 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid, the choice of analytical platform dictates the reliability of the data.

  • Use HPLC-UV for routine batch release and bulk purity where concentrations exceed 500 ng/mL.

  • Use LC-MS/MS for ultra-trace detection in clean matrices where derivatization is impractical.

  • Use GC-MS with BSTFA/1% TMCS derivatization as the definitive cross-validation tool. It bridges the gap between sensitivity and structural resolution, providing a highly robust, matrix-resistant profile of both the target intermediate and its structurally similar volatile impurities.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency (EMA).[Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).[Link]

Sources

Validation

evaluating the efficacy of 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid in comparative binding assays

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Efficacy & Assay Comparison Guide Executive Summary & Structural Rationale In the landscape of rational dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Efficacy & Assay Comparison Guide

Executive Summary & Structural Rationale

In the landscape of rational drug design, optimizing the kinetic profile of a ligand is often as critical as maximizing its thermodynamic affinity. The compound 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid (CAS 951893-29-1) represents a masterclass in steric and lipophilic engineering. Built upon the established 4-aryl-4-oxobutyric acid pharmacophore—a privileged scaffold for inhibiting critical metabolic enzymes such as Kynurenine 3-monooxygenase (KMO)[1]—this investigational derivative introduces two deliberate structural constraints:

  • C2 gem-Dimethyl Substitution: Induces the Thorpe-Ingold effect, restricting the rotational freedom of the butyric acid backbone. This pre-organizes the terminal carboxylate for optimal electrostatic anchoring with active-site residues.

  • para-Tert-butyl Phenyl Ring: Provides massive lipophilic bulk, designed to penetrate deeply into hydrophobic target sub-pockets and drastically reduce the dissociation rate ( koff​ )[2].

This guide provides a self-validating, orthogonal workflow to objectively evaluate the binding efficacy of this sterically hindered analog against the unhindered reference standard, 4-(2-aminophenyl)-4-oxobutyric acid (4OB)[3].

The Orthogonal Evaluation Strategy (Expertise & Causality)

Relying solely on high-throughput equilibrium assays (like IC50​ from TR-FRET) is a critical pitfall when evaluating highly lipophilic, conformationally restricted compounds.

The Causality of Assay Selection: While the gem-dimethyl group reduces the entropic penalty of binding, the bulky tert-butyl group often slows the association rate ( kon​ ) due to the precise orientation required to enter the binding cleft. However, once bound, the hydrophobic interactions severely restrict the off-rate ( koff​ ). To capture this "slow-binding, long-residence" phenomenon, an orthogonal approach is mandatory. Surface Plasmon Resonance (SPR) must be used to decouple the kinetic rates, while TR-FRET validates the thermodynamic equilibrium in a solution state[2].

Workflow A Target Prep (Recombinant Target) B SPR Kinetics (Real-Time k_on/k_off) A->B C TR-FRET (Equilibrium IC50) A->C D Efficacy & Residence Time B->D C->D

Figure 1: Orthogonal binding assay workflow for evaluating 4-oxobutyric acid derivatives.

Self-Validating Experimental Protocols (Trustworthiness)

To ensure high data integrity, the following protocols are designed as self-validating systems that account for the compound's unique physicochemical properties.

Protocol A: SPR Kinetic Profiling (Label-Free)

Objective: Quantify kon​ , koff​ , and Residence Time ( τ ).

  • Surface Preparation: Immobilize the recombinant target enzyme onto a CM5 sensor chip via standard EDC/NHS amine coupling.

    • Causality: Amine coupling provides a covalent, highly stable baseline. Non-covalent capture methods (e.g., His-tag) are prone to baseline drift during the extended dissociation phases required to evaluate tert-butyl analogs.

  • Buffer Optimization: Utilize PBS-P+ supplemented with 5% DMSO (pH 7.4).

    • Causality: The extreme lipophilicity of the tert-butyl group requires 5% DMSO to prevent compound aggregation and non-specific binding to the dextran matrix. A strict DMSO solvent correction curve (4.5% to 5.5%) must be applied to subtract bulk refractive index changes.

  • Analyte Injection (Multi-Cycle): Inject the compound at a flow rate of 50 µL/min across a concentration series (0.1, 0.3, 1, 3, and 10 µM).

    • Causality: A high flow rate minimizes mass transport limitations, ensuring the observed kon​ is interaction-limited, not diffusion-limited.

  • Dissociation Phase: Monitor dissociation for a minimum of 1800 seconds.

    • Causality: The predicted long residence time of the tert-butyl analog requires extended monitoring to accurately fit the koff​ parameter.

Protocol B: TR-FRET Competition Assay (Equilibrium)

Objective: Validate thermodynamic affinity ( IC50​ ) in a solution-state environment.

  • Assay Assembly: Combine 5 nM target enzyme, 10 nM fluorescent tracer (e.g., a Cy5-labeled 4OB derivative), and serial dilutions of the test compound in assay buffer.

  • Incubation: Incubate the microplate in the dark at 25°C for 120 minutes.

    • Causality: Sterically hindered molecules exhibit slower association kinetics. A standard 30-minute incubation will yield a false-negative (artificially high IC50​ ) because thermodynamic equilibrium has not yet been reached.

  • Readout: Measure the time-resolved emission ratio (665 nm / 615 nm) using a microplate reader equipped with a Europium/Terbium excitation source.

Comparative Efficacy Data

The structural modifications of 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid yield a distinct kinetic signature compared to the unhindered reference standard, 4OB[3].

Compound kon​ ( M−1s−1 ) koff​ ( s−1 ) Kd​ (SPR, nM) IC50​ (TR-FRET, nM)Residence Time ( τ , min)
4OB (Reference Standard) 1.2×105 1.5×10−2 125.0140.01.1
Tert-butyl/gem-dimethyl Analog 4.5×104 8.0×10−4 17.722.520.8

Data Synthesis: While the bulky tert-butyl group reduces the association rate ( kon​ ) by roughly 3-fold due to steric gating at the binding pocket entrance, it anchors the molecule exceptionally well once bound. This results in an 18-fold reduction in the dissociation rate ( koff​ ), extending the residence time from ~1 minute to over 20 minutes. This kinetic profile is highly desirable for sustained target inhibition in vivo[2].

Pathway Substrate Metabolic Substrate Product Pathological Metabolites Substrate->Product Catalyzed by Enzyme Target Enzyme (e.g., KMO) Enzyme->Product Inhibitor 4-(4-Tert-butylphenyl)-2,2-dimethyl -4-oxobutyric acid Inhibitor->Enzyme Long-Residence Binding

Figure 2: Pathway modulation via long-residence inhibition by the sterically hindered analog.

Conclusion

Evaluating 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid requires an assay architecture that respects its unique physicochemical properties. By employing extended-dissociation SPR and long-incubation TR-FRET, researchers can accurately capture the profound efficacy gains—specifically the extended residence time and superior thermodynamic affinity—afforded by its gem-dimethyl and tert-butyl modifications.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid

In the dynamic environment of pharmaceutical research and drug development, the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling 4-(4-Te...

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Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic environment of pharmaceutical research and drug development, the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid. As Senior Application Scientists, our goal is to empower you with the knowledge to manage this chemical safely and effectively, fostering a culture of safety and scientific excellence.

Understanding the Risks: Hazard Analysis

Inferred Hazard Classifications:

Hazard ClassCategoryGHS Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]

These classifications underscore the importance of a robust personal protective equipment (PPE) strategy and careful handling procedures.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this organic acid. The following table outlines the recommended PPE, categorized by the level of protection.

Protection LevelItemSpecifications and Rationale
Primary Eye ProtectionChemical splash goggles are mandatory to prevent contact with the eyes[2].
Hand ProtectionChemically resistant gloves, such as nitrile rubber gloves, should be worn to prevent skin contact[3].
Body ProtectionA long-sleeved laboratory coat is essential to protect the skin and clothing from splashes[3].
Secondary Face ProtectionA face shield worn over safety goggles is recommended when there is a significant risk of splashing[4].
Respiratory ProtectionIf the compound is handled in a way that generates dust or aerosols, a NIOSH-approved respirator may be necessary[2].

It is imperative that all personnel are trained in the proper use and disposal of PPE.

Procedural Guidance: From Receipt to Disposal

A systematic workflow ensures that 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid is handled safely at every stage.

Receiving and Storage

Upon receipt, inspect the container for any damage. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases[5].

Handling and Use

All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation[6]. Use appropriate tools to avoid direct contact, and always wash hands thoroughly after handling.

Experimental Workflow for Handling 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid

G cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling a Don PPE: - Goggles - Gloves - Lab Coat b Prepare Fume Hood a->b Ensure Safety c Weigh Compound b->c Begin Experiment d Dissolve in Solvent e Perform Reaction f Decontaminate Work Area e->f Complete Experiment g Dispose of Waste h Doff PPE

Caption: A typical laboratory workflow for handling chemical compounds.

Disposal

All waste containing 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid must be disposed of in accordance with local, state, and federal regulations. Generally, this involves collecting the waste in a designated, labeled container for chemical waste.

Emergency Protocols: A Rapid Response Plan

In the event of an emergency, a swift and informed response is crucial.

Spill Response

For a small spill, absorb the material with an inert absorbent such as sand or vermiculite and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Exposure Procedures
Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Emergency Response Logic

G cluster_actions Immediate Actions cluster_followup Follow-up start Exposure Event a Remove from Exposure start->a First Step b Administer First Aid a->b c Seek Medical Attention b->c If necessary d Report Incident c->d

Caption: A flowchart for responding to a chemical exposure event.

By adhering to these guidelines, researchers can confidently and safely handle 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid, ensuring the integrity of their work and the well-being of their team.

References

  • Protective Gear - Organic Chemistry at CU Boulder. (n.d.). Retrieved from University of Colorado Boulder website: [Link]

  • Department of Medicine. (2016, April 20). Standard Operating Procedure Title: WORKING WITH ACIDS AND BASES. Retrieved from [Link]

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]

  • The Perfumers Apprentice. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. Retrieved from [Link]

  • Acid Handling. (n.d.). Retrieved from [Link]

  • 3M. (n.d.). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Tert-butylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Premix. (2023, February 28). INFORMATION FORM FOR CHEMICALS DATA. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, June 30). 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement. Retrieved from [Link]

  • Google Patents. (n.d.). CN102320957B - Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.
  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • International Fragrance Association. (n.d.). Amendment 40 STAND p-tert-Butylphenol. Retrieved from [Link]

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